Product packaging for Teleocidin A2(Cat. No.:CAS No. 102209-77-8)

Teleocidin A2

Cat. No.: B011911
CAS No.: 102209-77-8
M. Wt: 437.6 g/mol
InChI Key: KISDGNGREAJPQR-UHFFFAOYSA-N
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Description

Teleocidin A2 is a potent indole alkaloid and a key analog of the teleocidin family of secondary metabolites, originally isolated from Streptomyces species. This compound shares a core cyclic dipeptide structure composed of valine and tryptophan and is a diastereomer of teleocidin A1 (also known as lyngbyatoxin A). It acts as a highly potent and selective activator of protein kinase C (PKC), a key enzyme family involved in numerous signal transduction pathways. By mimicking the action of diacylglycerol (DAG), this compound binding leads to the sustained activation of PKC, making it an invaluable pharmacological tool for studying PKC-mediated processes in cellular models. The primary research applications of this compound are extensive. It is widely used to investigate signal transduction mechanisms, study cell proliferation and differentiation, and probe tumor promotion pathways. Its ability to potently activate PKC allows researchers to model and understand the molecular events underlying these critical biological phenomena. Studies have also identified weak antibacterial activities for this compound against strains like Kocuria rhizophila and Bacillus subtilis , highlighting its potential in microbiological research. KEY FEATURES: • High Chemical Purity: Structurally characterized by NMR and MS to ensure identity and quality. • Potent Bioactivity: Functions as a strong and reliable activator of Protein Kinase C (PKC). • Defined Mechanism: Provides a well-understood tool for modulating crucial cellular signaling pathways. PRIMARY RESEARCH APPLICATIONS: • Signal Transduction Research: To activate PKC and study downstream signaling events. • Cancer Biology: A tool for investigating tumor promotion mechanisms in vitro. • Cell Regulation Studies: Used to explore pathways controlling cell proliferation and differentiation. • Microbiology & Natural Products Research: Screening for antibacterial properties and studying microbial metabolite function. ATTENTION: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please review the Safety Data Sheet (SDS) prior to handling and ensure all laboratory safety protocols are followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39N3O2 B011911 Teleocidin A2 CAS No. 102209-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,7-dimethylocta-1,6-dien-3-yl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O2/c1-8-27(6,13-9-10-17(2)3)21-11-12-22-23-19(15-28-24(21)23)14-20(16-31)29-26(32)25(18(4)5)30(22)7/h8,10-12,15,18,20,25,28,31H,1,9,13-14,16H2,2-7H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISDGNGREAJPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC=C(C)C)C=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10907258
Record name Teleocidin A 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70497-14-2, 102209-77-8
Record name (2S,5S)-9-[(1R)-1-Ethenyl-1,5-dimethyl-4-hexen-1-yl]-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70497-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Teleocidin A 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Molecular Origins of Teleocidin A2

Identification and Characterization of Producer Organisms

Teleocidin A2 and related teleocidins are primarily produced by bacteria, with a strong association with the genus Streptomyces. These filamentous bacteria are well-known for their prolific production of a diverse array of secondary metabolites, including many with significant biological activities.

Streptomyces Species Implicated in this compound Production

Several Streptomyces species have been identified as producers of teleocidins, including this compound. Notable among these is Streptomyces blastmyceticus researchgate.netnih.gov. Another species implicated in teleocidin production is Streptomyces eurocidicus, from which teleocidin analogs, including this compound acetate, have been isolated nih.govresearchgate.net. Research has also indicated that certain genotypes of Streptomyces clavuligerus, particularly early stocks of strain ATCC 27064, possess the genetic capacity to produce teleocidins, including this compound researchgate.netnih.gov. Streptomyces mediocidicus is also noted as a producer of teleocidin tandfonline.comcaymanchem.comoup.com. A salt-requiring Streptomyces sp. NBRC 105896, isolated from a marine sponge, has also been reported to produce indolactam V, a precursor to teleocidins nite.go.jpomicsonline.org.

Other Microbial Sources and Their Contributions

While Streptomyces species are prominent producers, some cyanobacteria have also been found to produce teleocidin-type compounds. For instance, the marine cyanobacterium Moorena producens is known to produce lyngbyatoxin A, which is also referred to as Teleocidin A-1, a stereoisomer of this compound nih.govrsc.org. The identification of the lyngbyatoxin A biosynthetic gene cluster in Moorena producens has provided valuable insights into the biosynthesis of this class of compounds and facilitated the identification of homologous gene clusters in Streptomyces rsc.org.

Elucidation of the this compound Biosynthetic Gene Cluster (BGC)

The genes responsible for the biosynthesis of teleocidins, including this compound, are typically organized into a BGC on the producer organism's chromosome. The elucidation of these BGCs has been a crucial step in understanding the enzymatic machinery involved.

Genomic Sequencing and Bioinformatic Analysis of the BGC

Genomic sequencing of teleocidin-producing Streptomyces species, such as S. blastmyceticus and S. eurocidicus, has allowed for the identification of the teleocidin BGC (often referred to as the tle cluster) researchgate.netnih.govacs.org. Bioinformatic tools, such as antiSMASH, are commonly used to predict and analyze BGCs within sequenced genomes based on the presence of genes encoding known biosynthetic enzymes nih.govnih.govresearchgate.net. Analysis of the tle cluster in S. blastmyceticus has revealed genes encoding a non-ribosomal peptide synthetase (NRPS), a cytochrome P450 monooxygenase, and a prenyltransferase acs.orgresearchgate.netsci-hub.seresearchgate.net. Comparative genomic analysis has shown that the genetic organization of the teleocidin cluster is similar in different Streptomyces species, although the surrounding genetic context may vary nih.gov.

Functional Characterization of Key Biosynthetic Genes

Functional characterization of the genes within the teleocidin BGC has been performed through various methods, including heterologous expression and in vitro enzymatic assays nih.govacs.orgresearchgate.netsci-hub.se. Heterologous expression of the tle cluster in a suitable host, such as Streptomyces lividans, has allowed researchers to confirm the cluster's role in teleocidin production rsc.orgacs.org. Studies involving gene knockout or overexpression have helped to determine the specific function of individual genes within the cluster. For example, the tleD gene, encoding a methyltransferase, has been shown to be involved in the later stages of teleocidin biosynthesis, often located outside the core tleABC cluster researchgate.netrsc.orgacs.orgresearchgate.net.

Enzymatic Machinery and Stepwise Biosynthesis of this compound

The biosynthesis of this compound proceeds through a series of enzymatic steps, starting from primary metabolic precursors. The key enzymes involved catalyze the formation of the core indolactam scaffold and the subsequent attachment and modification of the terpenoid moiety.

The biosynthesis begins with the formation of a dipeptide precursor, N-methyl-L-valyl-L-tryptophanol, catalyzed by a non-ribosomal peptide synthetase (NRPS), TleA rsc.orgresearchgate.netsci-hub.se. This NRPS incorporates L-valine and L-tryptophan and also carries out N-methylation and reductive release to produce the C-terminal alcohol rsc.org.

Following the formation of the dipeptide, a crucial step is the oxidative C-N bond formation catalyzed by a cytochrome P450 oxidase, TleB (or its homolog HinD in Streptoalloteichus hindustanus). This enzyme is responsible for constructing the indolactam scaffold by catalyzing an intramolecular cyclization reaction researchgate.netresearchgate.netsci-hub.se.

Subsequently, a prenyltransferase, TleC (or LtxC in Moorena producens), catalyzes the reverse prenylation of indolactam V. In the case of this compound, this involves the attachment of a geranyl moiety to the indole (B1671886) ring at the C7 position researchgate.netrsc.orgresearchgate.net. Notably, TleC catalyzes stereoselective prenylation, and mutations in this enzyme can lead to the production of stereoisomers like this compound nih.gov.

The following table summarizes some of the key compounds mentioned and their PubChem CIDs:

Compound NamePubChem CID
This compound13749857
Indolactam V6436357
Teleocidin A170497-14-2
Teleocidin B1633532Z10M
Teleocidin B2HJ09995LIZ
Teleocidin B3X0B44DSO4D
Teleocidin B4633532Z10M
N-methyl-L-valyl-L-tryptophanolNot readily available on PubChem
Geranyl pyrophosphate (GPP)135662711
S-adenosylmethionine (SAM)34755

Data Table: Key Enzymes in Teleocidin Biosynthesis

Enzyme NameGeneFunctionRole in this compound BiosynthesisProducer Organisms (Examples)
TleAtleANon-ribosomal peptide synthetase (NRPS)Forms N-methyl-L-valyl-L-tryptophanolStreptomyces blastmyceticus, S. eurocidicus
TleBtleBCytochrome P450 monooxygenaseCatalyzes indolactam scaffold formationStreptomyces blastmyceticus, S. eurocidicus
TleCtleCPrenyltransferaseCatalyzes geranylation of indolactam VStreptomyces blastmyceticus, S. eurocidicus
LtxCltxCPrenyltransferase (homolog of TleC)Catalyzes geranylation of indolactam VMoorena producens
TleDtleDC-methyltransferaseInvolved in later steps (Teleocidin B)Streptomyces blastmyceticus, S. eurocidicus

This table highlights the core enzymatic machinery directly or indirectly involved in the production of the teleocidin scaffold and the prenylation step that leads to compounds like this compound. The functional characterization of these enzymes has been pivotal in unraveling the biosynthetic logic of this complex class of natural products.

Precursor Utilization: L-Tryptophan, L-Methionine, and Isoprenoid Units

The foundational building blocks for this compound biosynthesis are primarily L-tryptophan, L-valine, and isoprenoid units derived from geranyl pyrophosphate (GPP) researchgate.netacs.org. L-tryptophan provides the indole core, while L-valine contributes to the peptide portion of the indolactam scaffold researchgate.net. L-methionine is involved as the source of the methyl group through S-adenosyl-L-methionine (SAM), which is utilized in late-stage modifications, particularly in the biosynthesis of other teleocidin analogs like teleocidin B researchgate.netrsc.orgresearchgate.netnih.govuni-marburg.de. The isoprenoid unit, GPP, is the source of the geranyl moiety attached to the indolactam core researchgate.netrsc.org.

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Assembly

The core indolactam V scaffold of this compound is assembled by a non-ribosomal peptide synthetase (NRPS) researchgate.netresearchgate.net. This process involves the condensation of L-tryptophan and L-valine researchgate.net. NRPS enzymes are modular assembly lines that activate and ligate amino acids in a template-independent manner, utilizing integrated carrier protein domains to tether the growing peptide chain researchgate.netmdpi.com. In the case of teleocidin biosynthesis, the NRPS enzyme, often referred to as TleA or LtxA in different organisms, forms a dipeptide from L-valine and L-tryptophan researchgate.netresearchgate.net.

Regioselective and Stereoselective Prenylation Reactions (e.g., Teleocidin Prenyltransferases)

A key step in the biosynthesis of this compound is the attachment of the geranyl group to the indolactam V scaffold, a reaction catalyzed by a prenyltransferase researchgate.netresearchgate.netuni-marburg.de. This prenylation is both regioselective, occurring at a specific position on the indole ring (C-7), and stereoselective, leading to the formation of the 19S stereoisomer characteristic of this compound rsc.org. The enzyme responsible for this prenylation is often denoted as TleC or LtxC researchgate.netresearchgate.net. Studies on related prenyltransferases, such as LtxC from Lyngbya majuscula, have shown them to catalyze the transfer of a geranyl group to indolactam V, although LtxC is reported to produce the 19R stereoisomer (lyngbyatoxin A, also known as teleocidin A1) researchgate.netrsc.org. The existence of this compound (19S-geranylindolactam V) suggests the presence of another prenyltransferase with different stereoselectivity or a different reaction mechanism leading to this specific stereoisomer rsc.org.

Oxidative Cyclization and Tailoring Enzyme Activities

Following the NRPS-mediated dipeptide formation, oxidative cyclization is a crucial step in forming the nine-membered indolactam ring researchgate.net. This reaction is catalyzed by a cytochrome P450 monooxygenase, such as TleB or LtxB researchgate.netresearchgate.net. TleB catalyzes the oxidative cyclization of the linear dipeptide precursor (N-methyl-L-valyl-L-tryptophanol) to yield indolactam V researchgate.netresearchgate.net. This intramolecular C-N bond formation is a challenging reaction in synthetic chemistry but is efficiently mediated by these P450 enzymes in biosynthesis researchgate.net. Tailoring enzymes play further roles in modifying the molecule, contributing to the structural diversity observed within the teleocidin family researchgate.netsjtu.edu.cn.

Late-Stage Modification Enzymes and Formation of the Macrocyclic Core

The formation of the macrocyclic core involves the assembly of the nine-membered lactam ring, which is part of the indolactam scaffold researchgate.netresearchgate.net. As mentioned, the oxidative cyclization catalyzed by a P450 enzyme is central to this process researchgate.net. Late-stage modification enzymes, particularly methyltransferases like TleD, are involved in further modifications, especially in the biosynthesis of teleocidin B analogs researchgate.netrsc.orgresearchgate.net. While TleD is primarily associated with methylation and subsequent terpene cyclization in teleocidin B biosynthesis, the specific late-stage modifications leading solely to this compound, beyond the prenylation, are less extensively detailed in the provided sources. However, the prenylation itself is a late-stage modification of the indolactam V core researchgate.netrsc.org.

Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis, including this compound, in microorganisms is a complex process involving various control mechanisms google.comrsc.org.

Transcriptional and Post-Transcriptional Control Mechanisms

The biosynthesis of this compound is regulated at the genetic level, involving transcriptional and potentially post-transcriptional control mechanisms google.comrsc.org. The genes encoding the biosynthetic enzymes (e.g., NRPS, prenyltransferase, P450 monooxygenase) are typically organized within a biosynthetic gene cluster (BGC) researchgate.netresearchgate.net. The expression of these genes is controlled by regulatory elements such as promoters and transcriptional factors google.com. Environmental signals and cellular conditions can influence the activity of these regulatory elements, thereby modulating the production of this compound rsc.org. While specific details on the transcriptional and post-transcriptional regulation of the tle or ltx BGCs directly related to this compound are not extensively provided, general principles of microbial secondary metabolism regulation involving transcriptional and post-transcriptional control of BGCs are well-established google.comrsc.org.

Environmental Factors Influencing Biosynthetic Gene Expression

The production of secondary metabolites like this compound in microorganisms is often influenced by various environmental factors. While specific detailed studies solely focused on the environmental regulation of this compound biosynthesis are limited in the provided search results, research on related natural products and the producing organisms provides insights.

Actinomycetes, including Streptomyces species which produce teleocidins, are known to regulate terpene biosynthesis through BGCs that include regulatory genes. mdpi.com These BGCs respond to various signals, although the precise environmental triggers for teleocidin production are not explicitly detailed in the search results. However, studies on other cyanobacterial toxins suggest that transcriptional regulation can be influenced by environmental factors such as phosphate (B84403) availability. oup.com Given that teleocidins are considered secondary metabolites, their production is likely not essential for primary growth and survival but may be triggered under specific environmental conditions, potentially related to stress, nutrient availability, or interspecies interactions.

Research on Streptomyces clavuligerus, a known producer of teleocidins, highlights that different genotypes within the same species can possess or lack the teleocidin BGC, indicating a genetic basis for production potential. nih.govresearchgate.net The presence and expression of this 138 kb chromosomal region containing the teleocidin biosynthetic genes are crucial for accumulation of the compounds. nih.govresearchgate.net This suggests that beyond genetic potential, environmental cues would then regulate the expression of these genes.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers promising strategies to enhance the production of natural products like this compound, particularly in heterologous hosts or by optimizing native producers. researchgate.netrsc.org The elucidation of the enzymatic steps and the identification of the genes involved in teleocidin biosynthesis have paved the way for such approaches. researchgate.netnih.govacs.orgsci-hub.se

One strategy involves the heterologous expression of the teleocidin BGC in suitable host organisms. While expressing cyanobacterial BGCs in conventional hosts like E. coli can be challenging, cyanobacteria themselves or other amenable microbial chassis are being explored. rsc.org For instance, Anabaena sp. PCC 7120 has been successfully used for the heterologous production of related cyanobacterial natural products, and optimization studies in this host have shown that factors like nitrogen source selection and promoter engineering can significantly improve titers. rsc.org Swapping or fusing genes from different BGCs, a combinatorial biosynthesis approach, has also yielded diverse indolactam derivatives, demonstrating the potential for creating analogs or improving production through pathway engineering. rsc.org

Cell-free synthetic biology platforms have also emerged as a promising avenue for reconstituting biosynthetic pathways and optimizing production. acs.org Studies using plant-based cell-free protein synthesis systems have successfully reconstituted the teleocidin B biosynthetic pathway, demonstrating the potential for producing teleocidins from constituent amino acids and precursors in a controlled environment. acs.org This platform allows for rapid testing of different gene combinations and conditions to identify factors crucial for optimal enzyme activity and product yield. acs.org For example, the coexpression of the NRPS enzyme TleA with an MbtH-like protein was found to be essential for optimal TleA activity and subsequent teleocidin biosynthesis in a cell-free system. acs.org

Enhancing the activity of specific enzymes within the pathway is another metabolic engineering approach. The detailed analysis of biosynthetic enzymes, including their crystal structures, provides knowledge that can be leveraged for enzyme engineering to create novel compounds or improve catalytic efficiency. researchgate.netnih.govd-nb.info For example, mutations in the prenyltransferase TleC have been shown to influence the stereochemistry of the prenylation step, leading to the production of different teleocidin isomers like this compound. nih.gov

Structural Elucidation and Stereochemical Assignment of Teleocidin A2

Early Spectroscopic Investigations and Structural Hypotheses

Initial studies on teleocidin A2, often alongside other teleocidins and related indolactam natural products like lyngbyatoxin A, relied heavily on spectroscopic techniques available at the time. These early investigations primarily involved Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Analysis of the molecular formula and fragmentation patterns from mass spectrometry provided crucial information about the elemental composition and key substructures. fda.gov Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy were instrumental in identifying different types of protons and carbons within the molecule, including those in the indole (B1671886) core, the lactam ring, and the terpenoid side chain. mdpi.comoup.comnih.gov

Based on these spectroscopic data and comparisons with known compounds, initial hypotheses regarding the planar structure of this compound were formulated. These hypotheses aimed to connect the identified substructures in a chemically plausible manner. However, the complex nature of the molecule, especially the macrocyclic lactam ring and the multiple chiral centers, meant that early structural assignments were often tentative and required further, more definitive analysis.

Definitive Assignment of the Indolactam Core Structure

The core structure of this compound, a nine-membered lactam ring fused to an indole moiety, is a defining feature of the teleocidin family. Definitive assignment of this indolactam core structure was achieved through a combination of spectroscopic methods, including detailed 2D NMR experiments such as COSY, HMQC (or HSQC), and HMBC. mdpi.comresearchgate.net These experiments provided through-bond and through-space correlation information, allowing researchers to map the connectivity of atoms and confirm the presence and arrangement of the indole and the nine-membered lactam ring.

For instance, HMBC correlations were crucial in establishing the connections between carbons and protons across the ring fusions and within the lactam ring, unequivocally confirming the indolactam scaffold. researchgate.net The characteristic signals of the indole protons and carbons in the NMR spectra further supported this structural assignment.

Stereochemical Determination of Chiral Centers (Absolute and Relative)

Determining the stereochemistry of the chiral centers in this compound was a critical and often challenging aspect of its structural elucidation. This compound possesses multiple stereogenic centers, contributing to its specific three-dimensional structure and biological activity. fda.gov

Relative stereochemistry was typically approached using analysis of coupling constants in ¹H NMR spectra and Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com NOESY experiments reveal spatial proximity between protons, providing information about the relative orientation of substituents around chiral centers and the conformation of the molecule. mdpi.com

Absolute stereochemistry, which describes the precise spatial arrangement of atoms at each chiral center, was determined using methods such as chemical degradation followed by analysis of the products with known absolute configurations, or more modern techniques like Electronic Circular Dichroism (ECD) spectroscopy and computational methods such as Gauge-Independent Atomic Orbital (GIAO) NMR shift calculations combined with DP4+ analysis. mdpi.comresearchgate.net Total synthesis, where the stereochemistry is controlled during the synthesis, also played a significant role in confirming absolute configurations. nih.govescholarship.orgresearchgate.netacs.org

For example, studies involving chemical degradation and comparison with known standards were employed in early investigations. More recently, computational approaches comparing experimental and calculated ECD and NMR data for different possible stereoisomers have proven powerful in assigning absolute configurations with high probability. mdpi.com

This compound is a diastereoisomer of teleocidin A1, differing in the stereochemistry at a specific position, often reported as position 19. nih.govresearchgate.net The absolute configuration of this compound has been determined, contributing to the understanding of its biological interactions. researchgate.netmolaid.com

Conformational Analysis of the Macrocyclic Lactam Ring

The nine-membered macrocyclic lactam ring in this compound is conformationally flexible, and its preferred conformations can significantly influence its biological activity. Conformational analysis has been performed using a combination of NMR spectroscopy (particularly variable-temperature NMR and NOESY) and computational methods, such as molecular dynamics simulations and Density Functional Theory (DFT) calculations. datapdf.comsci-hub.se

Early studies suggested the existence of different stable conformations, such as the "TWIST" and "SOFA" forms, for indolactam derivatives. datapdf.comsci-hub.se NMR analysis can provide information about the populations of these different conformers in solution based on averaged chemical shifts and coupling constants. datapdf.comsci-hub.se Computational studies can explore the potential energy surface of the molecule to identify low-energy conformers and calculate their relative stabilities. mdpi.comdatapdf.comsci-hub.se

Understanding the preferred conformation(s) of the macrocyclic ring is crucial for understanding how this compound interacts with its biological targets, such as protein kinase C (PKC). researchgate.netdatapdf.comsci-hub.seresearchgate.netrsc.orgresearchgate.net

Comparison of this compound Stereochemistry with Related Indolactam Natural Products

Comparing the stereochemistry of this compound with that of related indolactam natural products, such as teleocidin A1, teleocidin B congeners, and indolactam V, has been important for understanding structure-activity relationships and biosynthetic pathways. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net

This compound and teleocidin A1 are diastereoisomers, differing in the stereochemistry of the geranyl side chain attachment point. nih.govresearchgate.net This difference in stereochemistry at a single center can lead to variations in their biological activities and interactions with target proteins.

Molecular Mechanisms of Action of Teleocidin A2

Teleocidin A2 as a High-Affinity Protein Kinase C (PKC) Activator

This compound functions as a high-affinity activator of PKC nih.govideayabio.comnih.govresearchgate.netkoreamed.org. Its ability to activate PKC is comparable to that of other known tumor-promoting agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) nih.gov. Studies have shown that this compound can activate purified PKC isoform mixtures nih.gov.

A crucial aspect of this compound's mechanism is its interaction with the C1 domains of PKC isoforms ideayabio.comkoreamed.orgnih.govresearcher.lifeoup.comacs.orggoogle.com. The C1 domains are regulatory modules found in conventional PKCs (cPKCs) and novel PKCs (nPKCs) ideayabio.comnih.govoup.com. These domains are known to bind to diacylglycerol (DAG), an endogenous activator of PKC, and to various natural product activators like phorbol esters and teleocidins nih.gov. While C1 domains in conventional and novel PKCs occur in tandem (C1A and C1B) and show differential affinities for ligands, teleocidins engage these domains to exert their effects ideayabio.comnih.gov. Research on synthetic teleocidin analogs suggests that different C1 domains, particularly within nPKCs and cPKCs, may exhibit differential binding preferences for various conformers of these ligands nih.gov.

This compound activates PKC by mimicking the binding of the endogenous second messenger, diacylglycerol (DAG) ideayabio.comkoreamed.orgnih.govscispace.com. It binds to the DAG-sensing C1 domains of PKC, thereby activating the enzyme nih.gov. This mimicry allows this compound to bypass the normal cellular regulation mediated by DAG metabolism and availability.

The binding of ligands like DAG and teleocidins to the C1 domains of PKC leads to allosteric activation ideayabio.comnih.govacs.orgsynaptogen.comacs.org. This process typically involves the translocation of PKC from the cytosol to the cell membrane, driven by interactions with signaling lipids nih.govsynaptogen.com. Membrane binding and engagement of the C1 domains by activators induce conformational changes in PKC, leading to the dissociation of the pseudosubstrate region from the catalytic domain. This release of autoinhibition allows the enzyme to become catalytically active and phosphorylate its substrates ideayabio.comnih.gov.

PKC comprises a family of multiple isoforms, which are categorized into conventional (α, βI, βII, γ), novel (δ, ε, η, θ), and atypical (ζ, ι/λ) subclasses ideayabio.comnih.gov. These isoforms exhibit differential sensitivities to second messengers like calcium and DAG ideayabio.comnih.gov. While teleocidins are generally considered potent PKC activators, the activation profile can vary across isoforms. One study indicated that this compound was able to activate a mixture of purified PKC isoforms, primarily α, β, and γ, with lesser activation of δ and ζ isoforms, at high micromolar concentrations nih.gov. This contrasts with the typically high potency (nanomolar range) associated with the tumor-promoting effects of teleocidins, suggesting that the concentration and specific cellular context may influence the observed isoform activation profile nih.gov. Synthetic analogs of teleocidin have been developed, and some have shown selectivity for specific PKC isoforms, such as PKCε and PKCμ synaptogen.com.

Research findings on the activation of purified PKC mix by this compound are summarized below:

ActivatorConcentrationFold Activation (compared to DMSO control)ConditionsReference
This compoundHigh micromolar rangesUp to 1.3-foldPresence of phosphatidylserine, absence of DAG and calcium nih.gov
PMA (Positive Control)100 μmol/LComparable to this compoundPresence of phosphatidylserine, absence of DAG and calcium nih.gov

This data suggests that while this compound can activate PKC isoforms in a biochemical assay, the concentrations required for this activation might be higher compared to its potency in other cellular assays like PAR2 inhibition nih.gov.

Downstream Signaling Pathways Modulated by PKC Activation

The activation of PKC by compounds like this compound modulates a wide array of downstream signaling pathways, influencing various cellular processes including proliferation, differentiation, survival, and motility nih.gov.

PKC activation is known to intersect with and modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) cascades, which include Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK koreascience.krresearchgate.netuzh.chsemanticscholar.orgresearchgate.net. These pathways play critical roles in signal transduction, mediating cellular responses to a variety of stimuli koreascience.krresearchgate.netresearchgate.net. Activation of PKC can lead to the activation of MAPK pathways koreamed.orgkoreascience.kr. For instance, studies with other PKC activators like phorbol esters have demonstrated the induction of MAPK pathways such as p38 MAPK koreamed.org. While the direct link between this compound-induced PKC activation and the subsequent activation of specific MAPK cascades (ERK, JNK, p38) is an area of ongoing research, the known involvement of PKC in regulating these pathways suggests that this compound's effects are likely mediated, in part, through their modulation nih.govkoreamed.orgkoreascience.kr. MAPK pathways are central to processes like cell proliferation, survival, and differentiation, which are often affected by PKC activation koreascience.krresearchgate.netuzh.chsemanticscholar.orgresearchgate.net.

Regulation of Nuclear Factor Kappa B (NF-κB) Signaling

While this compound has been studied in the context of tumor promotion alongside agents like phorbol esters (PMA), which are known activators of NF-κB, direct evidence specifically detailing the regulation of NF-κB signaling by this compound in the provided search results is limited. The association with tumor promotion historically linked teleocidins to pathways influenced by PKC, and PKC can be upstream of NF-κB in certain cellular contexts. However, specific research findings demonstrating this compound's direct impact on NF-κB activation, nuclear translocation, or target gene expression were not prominently featured in the search results. Studies on other compounds, such as berberine, have investigated the suppression of NF-κB activation induced by various agents, including PMA and okadaic acid, highlighting the complexity of tumor promoter-associated signaling pathways aacrjournals.org. The precise role of this compound in modulating NF-κB signaling requires further specific investigation.

Modulation of Transcription Factor Activity (e.g., AP-1)

The modulation of transcription factor activity, such as Activator Protein-1 (AP-1), by this compound is not extensively detailed in the provided search results. While AP-1 is a crucial transcription factor involved in various cellular processes, including proliferation and differentiation, and is known to be influenced by signaling pathways activated by tumor promoters and growth factors nih.govnih.gov, direct experimental data demonstrating this compound's specific effects on AP-1 activity or expression levels were not found. Research on other natural products, like berberine, has shown modulation of AP-1 activity nih.gov, suggesting that compounds with diverse biological activities can impact this transcription factor. Further dedicated studies are needed to elucidate any potential direct or indirect modulation of AP-1 by this compound.

Crosstalk with Other Intracellular Signaling Networks

This compound engages in crosstalk with several intracellular signaling networks, most notably through its interaction with Protein Kinase C (PKC) and Proteinase-Activated Receptor 2 (PAR2). Teleocidins are recognized as potent activators of various PKC isozymes oup.comresearchgate.netresearchgate.netaai.orgresearchgate.net. PKC activation can influence a wide array of downstream pathways involved in cell growth, differentiation, and apoptosis oup.com.

More recent research has identified this compound as an antagonist of PAR2, a G protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes, including inflammation, pain, and cancer progression nih.govnih.govresearchgate.netacs.org. PAR2 activation typically leads to the coupling with Gq/11, Gi, and G12/13 proteins, triggering downstream events such as intracellular calcium mobilization and activation of pathways like the Rho GTPase pathway, which influences cell migration and cytoskeletal rearrangement nih.gov.

Studies have shown that this compound effectively antagonizes PAR2-dependent intracellular Ca2+ mobilization induced by agonists like SLIGKV-NH2 or trypsin in various cell lines, including human breast adenocarcinoma (MDA-MB 231), lung carcinoma (A549), and human umbilical vein endothelial cells (HUVEC), with IC50 values typically ranging from 15 to 25 nmol/L nih.govnih.govresearchgate.net. This antagonism also translates to the inhibition of PAR2-induced cell migration and actin cytoskeleton rearrangement nih.govnih.govresearchgate.net.

Interestingly, while this compound activates PKC, its inhibitory effect on PAR2 signaling may not be solely dependent on PKC activation nih.gov. Research aiming to identify PAR2 inhibitors with reduced activity against PKC highlights the potential for separating these two activities researchgate.net. This suggests a complex interplay or distinct mechanisms by which this compound interacts with these different signaling nodes. The crosstalk between PKC and PAR2 pathways in the context of this compound action represents an area of ongoing investigation.

Identification and Validation of Other Potential Cellular Targets

Beyond the well-established interaction with PKC, and the more recently validated antagonism of PAR2, research continues to explore other potential cellular targets of this compound to fully understand its diverse biological effects.

Proteinase-Activated Receptor 2 (PAR2) has been identified and validated as a significant cellular target of this compound nih.govnih.govresearchgate.netresearchgate.net. This compound acts as a potent antagonist of PAR2, inhibiting downstream signaling events such as intracellular calcium mobilization and cell migration at nanomolar concentrations nih.govnih.govresearchgate.net. This antagonistic activity distinguishes this compound from other teleocidins primarily known for PKC activation and highlights PAR2 as a key target mediating some of its observed effects, particularly in the context of cell motility nih.govnih.govresearchgate.net.

Novel Protein Binding Partners Uncovered by Chemical Proteomics

Information regarding the identification of novel protein binding partners for this compound specifically through chemical proteomics approaches was not available in the provided search results. Chemical proteomics is a powerful tool for discovering protein targets of small molecules on a proteome-wide scale, but studies applying this methodology specifically to this compound were not found in this search.

Effects on Lipid Kinases and Phospholipase Pathways

Studies have investigated the effects of teleocidins on phospholipase activity. Research using porcine pancreatic phospholipase A2 (PLA2) and liposomes demonstrated that teleocidin (studied alongside phorbol esters) can modulate PLA2 activity nih.govnih.govuni-freiburg.decore.ac.uk. At low concentrations, teleocidin enhanced PLA2 activity, while at high concentrations, it suppressed it nih.govnih.govcore.ac.uk. This modulation was suggested to be related to the compound's effect on membrane structure nih.govcore.ac.uk. PLA2 enzymes are crucial in releasing fatty acids, such as arachidonic acid, from membrane phospholipids, which are then metabolized into various signaling molecules, including eicosanoids involved in inflammation researchgate.netnih.gov. While this research indicates an effect on a phospholipase pathway, direct information on this compound's specific effects on lipid kinases was not found in the search results.

Cellular and Subcellular Effects of this compound

The cellular and subcellular effects of this compound are multifaceted, impacting various aspects of cell function, including signal transduction, membrane dynamics, and cytoskeletal organization. Studies have shown that this compound can influence processes such as cell migration and intracellular calcium mobilization. For instance, this compound has been characterized as a potent inhibitor of proteinase-activated receptor 2 (PAR2) signaling in tumor cells, affecting PAR2-dependent cell migration and rearrangement of the actin cytoskeleton in human breast adenocarcinoma cells (MDA-MB 231) nih.govtocris.comfishersci.pttocris.comfishersci.ptwikipedia.org. It can antagonize PAR2-dependent intracellular Ca2+ mobilization induced by agonists like SLIGKV-NH2 or trypsin in various cell lines, including MDA-MB 231, lung carcinoma cells, and human umbilical vein endothelial cells, at low nanomolar concentrations nih.govtocris.comfishersci.pttocris.comfishersci.pt.

PKC Translocation from Cytosol to Cellular Membranes

A well-established molecular mechanism of this compound involves its interaction with Protein Kinase C (PKC). This compound is known to activate PKC, a process that typically involves the translocation of the enzyme from the cytosol to cellular membranes. This translocation is mediated by the binding of activators like diacylglycerol (DAG) or phorbol esters to the regulatory C1 domain of PKC isoforms wikipedia.orgebi.ac.ukuni.luwikidata.org. Teleocidin, structurally related to phorbol esters and indolactam V, can mimic DAG and bind to the C1 domains of certain PKC isoforms, thereby promoting their recruitment to the membrane and subsequent activation wikipedia.orgebi.ac.ukuni.luwikidata.org. This persistent activation, unlike the transient activation by DAG, is a key aspect of the cellular response to such compounds wikidata.org. Biochemical assays have shown that this compound can activate purified PKC isoform mixtures nih.gov. While traditionally categorized as a tumor promoter via PKC activation at higher concentrations, this compound demonstrates PAR2 antagonism at lower nanomolar concentrations, suggesting concentration-dependent or context-dependent mechanisms nih.gov.

Impact on Cell Membrane Dynamics and Lipid Raft Organization

This compound's interaction with cellular membranes extends beyond its role in recruiting PKC. As a lipophilic molecule, it can intercalate into the lipid bilayer, potentially altering membrane structure and dynamics citeab.com. Studies with related tumor promoters like phorbol esters and teleocidin have suggested they can bind to the bilayer membrane and induce changes in membrane structure, such as increased leakage of molecules citeab.com. These compounds are thought to be incorporated into binding sites within the membrane citeab.com. The activation of PKC by compounds like teleocidin occurs in a membrane context, highlighting the importance of membrane association for its function wikipedia.orguni.lu.

While direct studies specifically detailing this compound's impact on lipid raft organization are limited in the provided results, the broader context of PKC signaling and membrane dynamics offers insights. Lipid rafts are dynamic, sphingolipid- and cholesterol-enriched membrane domains that serve as platforms for signal transduction nih.govcenmed.com. PKC isoforms, particularly conventional and novel PKCs, interact with membranes and can be associated with lipid rafts, influencing their localization and activity wikipedia.org. Alterations in membrane organization, including lipid raft integrity, can impact the function of membrane-associated proteins and signaling pathways. For example, compounds that decrease lipid raft formation have been shown to affect the signaling of certain membrane proteins cenmed.com. Given this compound's interaction with the membrane and its role in activating PKC, it is plausible that it could indirectly influence membrane dynamics and potentially the organization of lipid rafts, thereby affecting the localization and function of various signaling molecules. The observed effects of this compound on actin cytoskeleton rearrangement and lamellipodia formation also point towards an influence on cellular structures closely linked to membrane dynamics and organization nih.govtocris.comfishersci.pttocris.comfishersci.ptwikipedia.org.

Modulation of Endosomal Trafficking and Receptor Internalization

The modulation of cellular signaling by this compound can also extend to influencing receptor trafficking and internalization. While the provided information primarily highlights this compound's role as a PAR2 antagonist, affecting PAR2-mediated responses like calcium mobilization and migration nih.govtocris.comfishersci.pttocris.comfishersci.pt, receptor internalization and endosomal trafficking are crucial regulatory mechanisms for G protein-coupled receptors (GPCRs) like PAR2 citeab.com. Upon activation, GPCRs can undergo desensitization and internalization through endosomal pathways, leading to recycling back to the membrane or degradation citeab.com. PKC activation has been shown to affect the internalization and recycling of certain receptors wikipedia.org.

Biological Activities of Teleocidin A2 in Pre Clinical and Cellular Models

Historical Studies on Tumor Promotion Activity in Cell Culture

Early research on Teleocidin A2 focused on its potent tumor-promoting capabilities, comparable to those of the well-studied phorbol (B1677699) esters like 12-O-tetradecanoylphorbol-13-acetate (TPA). These studies identified several key cellular processes that were disrupted by this compound, contributing to its tumor-promoting effects.

A hallmark of tumor promoters is their ability to induce the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Teleocidin A isomers have been shown to be potent inducers of ODC activity in mouse skin. nih.gov This induction is a critical event in the process of tumor promotion.

Studies have demonstrated that purified isomers of Teleocidin A, including A-1 and A-2, exhibit ODC induction activity comparable to that of TPA. nih.govpnas.org The application of Teleocidin to mouse skin leads to a significant increase in ODC activity, a key biochemical change associated with the proliferative state of cells in response to tumor promoters. pnas.org

Table 1: Induction of Ornithine Decarboxylase (ODC) Activity by Teleocidin Isomers and TPA in Mouse Skin

Compound Dose (µg) ODC Activity (nmol CO2/30 min/mg protein)
Acetone (Control) 0.2 ml < 0.1
Teleocidin 10.0 ~4.5
TPA 11.0 ~6.0

Data adapted from Fujiki et al., 1981. pnas.org

Gap junctional intercellular communication (GJIC) is a crucial mechanism for maintaining tissue homeostasis by allowing the direct passage of small molecules and ions between adjacent cells. A disruption in GJIC is a well-established characteristic of tumor promotion, as it can lead to the uncontrolled proliferation of initiated cells.

Research has shown that teleocidin, a mixture containing Teleocidin A, effectively blocks metabolic cooperation between Chinese hamster V79 cells. nih.gov This inhibition of metabolic cooperation is a direct consequence of the disruption of GJIC. The dose-response curves for this inhibition by teleocidin were found to be similar to those of the potent tumor promoter TPA, highlighting a shared mechanism of action in tumor promotion. nih.gov

A critical characteristic of cancer cells is their ability to undergo transformation and exhibit anchorage-independent growth, meaning they can proliferate without being attached to a solid surface. This ability is a hallmark of malignancy and is often used as an in vitro indicator of tumorigenicity. While early studies strongly implicated teleocidins as tumor promoters, which facilitate the clonal expansion of initiated cells, direct evidence specifically linking this compound to the induction of anchorage-independent growth in previously non-transformed cells is a complex area of research. The primary role of a tumor promoter is not to cause the initial transformation but to create a proliferative environment where genetically altered cells can thrive and form a tumor.

Anti-proliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

In contrast to its well-documented tumor-promoting activities, more recent research has begun to uncover the potential of this compound to exert anti-cancer effects, particularly at different concentration ranges and in various cancer cell lines.

While low, non-toxic concentrations of this compound have been utilized in studies focusing on other cellular processes like cell migration, evidence for its dose-dependent anti-proliferative and cytotoxic effects at higher concentrations is an area of ongoing investigation. One study noted that at low nanomolar concentrations used to investigate its effects on PAR2-dependent cell migration in MDA-MB 231 breast cancer cells, this compound had no effect on cell viability. nih.gov This suggests that its cytotoxic and anti-proliferative effects likely occur at higher concentrations. The determination of specific IC50 values for the anti-proliferative activity of this compound across a range of cancer cell lines is needed to fully characterize its potential as an anti-cancer agent.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells, and its induction is a key mechanism of many anti-cancer therapies. The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.

The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3. The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate executioner caspases.

While the broader class of teleocidins has been studied for various biological activities, specific details on the mechanisms by which this compound induces apoptosis, including whether it proceeds through a caspase-dependent or independent manner and which specific apoptotic pathways are activated, require further dedicated research.

Cell Cycle Arrest at Specific Checkpoints

The precise mechanisms by which this compound influences cell cycle progression and induces arrest at specific checkpoints, such as the G1/S or G2/M transitions, are not extensively detailed in the currently available scientific literature. While the compound is a known activator of Protein Kinase C (PKC), a family of enzymes with established roles in cell cycle regulation, direct studies linking this compound to the modulation of key cell cycle proteins like cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27) are limited.

General cell cycle control mechanisms involve a series of checkpoints that ensure the fidelity of DNA replication and cell division. nih.govqiagen.com The G1/S checkpoint, for instance, is a critical control point that governs the entry of a cell into the DNA synthesis phase. qiagen.comnih.gov This transition is tightly regulated by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes, which phosphorylate and inactivate the retinoblastoma protein (Rb), thereby allowing the transcription of genes necessary for S phase. nih.gov

Similarly, the G2/M checkpoint ensures that the cell has completed DNA replication and is ready to enter mitosis. This checkpoint is primarily controlled by the CDK1-cyclin B complex. nih.gov Disruptions in the normal functioning of these checkpoints can lead to uncontrolled cell proliferation or, conversely, cell cycle arrest.

While the direct impact of this compound on these specific checkpoint regulators has not been fully elucidated, its known activity as a PKC activator suggests a potential for indirect influence. PKC isoforms are known to participate in signaling pathways that can affect the expression and activity of cell cycle-related proteins. However, further research is required to establish a definitive link and delineate the specific molecular pathways through which this compound may exert any effects on cell cycle arrest at the G1/S or G2/M checkpoints.

Immunomodulatory Activities in Isolated Immune Cells

This compound has demonstrated notable immunomodulatory effects in studies involving isolated immune cells, primarily through its potent activation of Protein Kinase C (PKC).

In studies on human peripheral blood T-lymphocytes, this compound has been shown to be a potent mitogen, preferentially stimulating T-cell enriched populations. nih.gov Its mechanism of action is linked to the activation of PKC in the cell membrane. nih.gov This activation leads to the synthesis and expression of receptors for interleukin 2 (IL-2), a key cytokine for T-cell proliferation. nih.gov Interestingly, this compound can induce T-cell proliferation independently of IL-2, suggesting it initiates T-cell proliferation through a distinct mechanism. nih.gov

The influence of this compound on macrophage differentiation and polarization is an area that requires more specific investigation. Macrophages exhibit significant plasticity and can be polarized into different functional phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2 macrophages, in response to various stimuli. nih.govnih.gov This polarization is crucial in directing the nature of an immune response. While PKC activation is known to play a role in macrophage signaling, direct studies detailing the effects of this compound on the differentiation of monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes are not extensively documented.

The activation of T-lymphocytes by this compound is associated with the modulation of cytokine signaling pathways. As mentioned, this compound induces the expression of IL-2 receptors on T-cells, a critical step for their activation and proliferation. nih.gov However, it does not appear to induce the production of IL-2 itself. nih.gov This suggests a specific modulatory role in the IL-2 signaling pathway rather than a general induction of all T-cell cytokines.

The broader impact of this compound on the secretion profile of other cytokines (e.g., TNF-α, IFN-γ) and chemokines from T-lymphocytes and macrophages remains to be fully characterized. Cytokine and chemokine secretion by immune cells is a complex process regulated by multiple signaling pathways, and the specific contribution of this compound-mediated PKC activation to this process warrants further investigation to understand its full immunomodulatory potential. nih.govfrontiersin.orgfrontiersin.org

The processes of antigen presentation and the formation of the immune synapse are fundamental to the initiation of an adaptive immune response. Antigen-presenting cells (APCs) present processed antigens on Major Histocompatibility Complex (MHC) molecules to T-lymphocytes. nih.govfrontiersin.org This interaction, along with the engagement of co-stimulatory molecules, leads to the formation of a specialized structure called the immune synapse, which is crucial for sustained T-cell activation. frontiersin.orgfrontiersin.org

Currently, there is a lack of direct evidence from scientific literature detailing the specific effects of this compound on the expression of MHC class I and class II molecules on APCs. Furthermore, its influence on the intricate molecular dynamics and stability of the immune synapse has not been reported. frontiersin.orgresearchgate.net Given that PKC activation is a key event downstream of T-cell receptor engagement and plays a role in immune synapse signaling, it is plausible that this compound could modulate these processes. However, dedicated studies are needed to confirm and characterize such effects.

Anti-viral Activities in Cell-based Assays

The potential anti-viral activities of this compound have not been extensively investigated in cell-based assays against specific viruses like Human Immunodeficiency Virus (HIV) and herpesviruses.

The replication cycles of HIV and herpesviruses are complex processes involving multiple viral and host cell factors, presenting various potential targets for antiviral drugs. nih.govnih.govscielo.br For instance, inhibition of viral entry, reverse transcription (in the case of HIV), DNA replication, or viral protein processing are common strategies for antiviral therapies. Without specific experimental data, any potential anti-viral activity of this compound remains speculative. Future research, including in vitro viral replication assays, would be necessary to determine if this compound possesses any inhibitory effects against HIV, herpesviruses, or other viral pathogens.

Modulation of Host Cellular Factors Essential for Viral Life Cycles

Current publicly available scientific literature does not provide direct evidence or detailed research findings on the specific modulation of host cellular factors by this compound in the context of viral life cycles. While viruses are known to be obligate intracellular parasites that depend on host cell machinery for replication, the precise interactions between this compound and host proteins essential for viral entry, replication, assembly, or egress have not been extensively characterized.

Neurobiological Effects in Neuronal Cell Models

This compound has been identified as an antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in numerous physiological processes, including those in the central and peripheral nervous systems. researchgate.netphysiology.org Activation of PAR2 is linked to the mobilization of intracellular calcium (Ca2+) via Gq-coupled signaling pathways. researchgate.net Since the influx of Ca2+ is a fundamental trigger for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release, the modulation of PAR2 signaling by this compound can indirectly influence these neuronal functions. By inhibiting PAR2, this compound can prevent the downstream cascade that leads to increased intracellular calcium concentrations, thereby potentially altering neurotransmitter release dynamics in neuronal cells where PAR2 is expressed. researchgate.net

Table 1: Effect of this compound on PAR2 Signaling

Target ReceptorActivity of this compoundKey Downstream EffectPotential Impact on Neuronal Function
Protease-Activated Receptor 2 (PAR2)Antagonist / InhibitorInhibition of Gq-coupled intracellular Ca2+ mobilizationModulation of calcium-dependent neurotransmitter release

The broader class of indolactam alkaloids, to which this compound belongs, are known activators of protein kinase C (PKC). Certain protein kinases are recognized as crucial regulators of learning and memory. researchgate.net These kinases can influence synaptic transmission by altering the properties or density of ion channels. researchgate.net Furthermore, they play a role in regulating gene expression and protein synthesis, processes that lead to structural modifications at existing synapses and the formation of new synapses (synaptogenesis). researchgate.net While direct studies detailing the specific effects of this compound on neuronal differentiation, survival, and synaptogenesis are limited, its activity as a PKC activator suggests a potential role in these complex neurodevelopmental processes.

Other Reported Biological Activities in vitro and Ex vivo

Research has indicated that this compound exhibits weak antibacterial activity. researchgate.netresearchgate.net Specific studies have documented this activity against the Gram-positive bacteria Kocuria rhizophila and Bacillus subtilis. researchgate.netresearchgate.net While these findings establish an antibacterial potential, detailed mechanistic studies elucidating the precise mode of action of this compound against these bacteria are not extensively described in the current literature. The broader class of cyclodipeptides, which are related to the biosynthetic precursors of teleocidins, have been noted for a variety of pharmacological impacts, including antibiotic and antifungal properties, though the specific mechanisms for this compound remain an area for further investigation. researchgate.net

Table 2: Reported Antibacterial Activity of this compound

OrganismGram StainObserved Activity
Kocuria rhizophilaPositiveWeak antibacterial activity
Bacillus subtilisPositiveWeak antibacterial activity

Induction of Cellular Differentiation in Various Cell Types

This compound has been identified as a potent inducer of cellular differentiation in specific cell lineages, most notably in human promyelocytic leukemia (HL-60) cells. Research has demonstrated that treatment with teleocidins, including this compound, can trigger these leukemia cells to differentiate into macrophage-like cells. nih.gov This process is characterized by distinct morphological and functional changes.

The induction of differentiation is dose-dependent and is associated with significant alterations in the cell cycle. Studies have shown that teleocidin treatment inhibits the growth of HL-60 cells by arresting them in the G1 phase of the cell cycle, preventing their entry into the synthesis (S) phase. nih.gov Key markers of this differentiation process include an increase in the percentage of morphologically mature cells and elevated activity of enzymes such as lysozyme and nonspecific esterase, which are characteristic of macrophages. nih.gov

Table 1: Effects of Teleocidin on HL-60 Cellular Differentiation
Cell LineCompoundObserved EffectKey Markers of DifferentiationCell Cycle Impact
Human Promyelocytic Leukemia (HL-60)TeleocidinInduction of differentiation into macrophage-like cellsIncreased morphological maturity, lysozyme activity, and nonspecific esterase activityCell cycle arrest in G1 phase
HL-60 Variant (R-59, PMA-resistant)TeleocidinResistant to differentiation inductionN/AN/A

Effects on Angiogenesis and Cell Migration

Angiogenesis

The influence of this compound on angiogenesis, the formation of new blood vessels, is primarily understood through its role as a powerful activator of Protein Kinase C (PKC). The PKC family of enzymes is critically involved in the signaling pathways that regulate angiogenesis. nih.gov Specifically, activation of PKCα has been shown to promote the angiogenic activity of human endothelial cells by inducing the expression of Vascular Endothelial Growth Factor (VEGF). nih.gov

Research on Teleocidin B-4, a closely related compound that also functions as a PKC activator, has shown that it upregulates the activity of Hypoxia-Inducible Factor 1 (HIF-1). nih.govsemanticscholar.org The activation of HIF-1 signaling leads to an increased expression of its target genes, which are involved in processes including angiogenesis. nih.govsemanticscholar.org This effect is mediated through the PKCα/mTORC signaling pathway, leading to the accumulation of the HIF-1α protein. nih.govsemanticscholar.org Given that all teleocidin isomers are potent PKC activators, this provides a mechanism by which this compound may exert a pro-angiogenic effect by promoting the expression of key angiogenic factors.

Cell Migration

In contrast to its potential pro-angiogenic effects, this compound has been documented to be a potent inhibitor of cell migration in certain cancer cell models. This activity is linked to its ability to antagonize the proteinase-activated receptor 2 (PAR2). Elevated expression of PAR2 is associated with increased cell proliferation and migration in numerous cancer types.

Studies have shown that this compound effectively inhibits PAR2-dependent intracellular calcium mobilization in human breast adenocarcinoma (MDA-MB-231) cells, lung carcinoma cells, and human umbilical vein endothelial cells (HUVECs). semanticscholar.org This antagonistic action directly translates to a reduction in cancer cell migration. In low nanomolar concentrations, this compound was found to reverse the migration of MDA-MB-231 cells that was induced by PAR2-activating agents. semanticscholar.org This anti-migratory effect is also associated with this compound's ability to control the PAR2-induced rearrangement of the actin cytoskeleton, a critical component of the cellular machinery for movement. semanticscholar.org

Table 2: Research Findings on the Anti-Migratory Activity of this compound
Cell Lines StudiedTarget ReceptorPrimary EffectMechanism of ActionEffective Concentration Range (IC50)
MDA-MB-231 (Breast Adenocarcinoma), Lung Carcinoma, HUVECProteinase-Activated Receptor 2 (PAR2)Inhibition of cell migrationAntagonizes PAR2-dependent intracellular Ca2+ mobilization and controls actin cytoskeleton rearrangement15 to 25 nmol/L for Ca2+ mobilization

Referenced Compounds

Compound Name
This compound
Teleocidin B-4
Phorbol-12-myristate-13-acetate (PMA)
Vascular Endothelial Growth Factor (VEGF)

Structure Activity Relationship Sar Studies of Teleocidin A2 and Analogues

Identification of Key Structural Determinants for PKC Binding and Activation

The interaction of teleocidin A2 with PKC is primarily mediated through binding to the C1 regulatory domain of conventional and novel PKC isozymes nsf.gov. This binding mimics the action of endogenous diacylglycerol, leading to PKC activation nsf.govgoogle.com. SAR studies have highlighted several key structural determinants within the this compound molecule that are critical for this interaction.

Importance of the Indolactam Core and Macrocyclic Ring Size

The indolactam core, an indole-fused nine-membered lactam, is the fundamental scaffold of this compound and other teleocidins rsc.orgsci-hub.sensf.gov. This core structure is essential for PKC activation nsf.gov. Studies on indolactam V, the parent structure of teleocidins, have shown that it maintains the key pharmacophoric elements required for PKC activation nsf.gov. The nine-membered macrocyclic ring is a crucial part of this core structure rsc.orgnsf.govrsc.org. Its conformationally flexible nature is believed to play a role in binding to the PKC receptor cavity sci-hub.seresearchgate.net. The pseudopeptidic fragment that bridges the C3 and C4 positions of the indole (B1671886) core has been identified as essential for target binding researchgate.netnih.gov.

Role of the Prenyl Side Chain and its Stereochemistry at C-13

This compound possesses a prenyl side chain attached to the indolactam core rsc.orgwikidata.org. This hydrophobic side chain is important for the interaction with PKC, potentially by facilitating the association of the ligand with the cell membrane, where PKC is located nsf.govsci-hub.se. The stereochemistry of the prenyl side chain, particularly at the C-13 position (referring to the teleocidin numbering), is significant. This compound is specifically characterized by a 19S-geranylated indolactam V rsc.org. The spatial position of the alkyl group in teleocidin has been shown to correspond to a hydrophobic region important for binding sci-hub.sepnas.org. Studies comparing different teleocidin analogues suggest that the hydrophobicity of substituents, such as those on the prenyl side chain, plays a major role in determining biological activity and PKC association nsf.govsci-hub.se.

Significance of Specific Hydroxyl, Methyl, and Amide Groups

Specific functional groups on the this compound structure, including hydroxyl, methyl, and amide groups, contribute to its interaction with PKC. The indolactam core contains an amide group within the nine-membered ring. The presence and position of hydroxyl groups, such as the hydroxymethyl group at C-5, are also important wikidata.orgsigmaaldrich.comuni.lu. These polar groups, along with hydrophobic regions, are thought to be necessary for fitting into the PKC receptor cavity and establishing interactions like hydrogen bonds sci-hub.sepnas.orgdatapdf.com. The N1-methyl group on the indole core is another substituent that can influence activity and selectivity researchgate.netnih.gov.

Rational Design and Synthesis of this compound Analogues

Rational design and synthesis of this compound analogues are undertaken to explore the SAR in detail and to develop compounds with improved pharmacological profiles researchgate.netnih.gov. This involves modifying specific parts of the this compound structure and evaluating the impact of these changes on binding affinity and potency.

Chemical Modification Strategies: Derivatization, Truncation, and Substitutions

Various chemical modification strategies are employed to synthesize this compound analogues. These include:

Derivatization: Modifying existing functional groups, such as esterification or etherification of hydroxyl groups, or acylation of amide groups.

Truncation: Removing parts of the molecule, such as shortening the prenyl side chain or modifying the macrocyclic ring.

Substitutions: Replacing existing atoms or groups with others, for example, introducing different substituents on the indole core or the prenyl side chain researchgate.netnih.gov.

Synthetic approaches often involve the total synthesis of the indolactam core, followed by the introduction of various side chains and modifications nsf.govnih.govrsc.org. Efficient synthetic routes have been developed to access the indolactam scaffold and introduce diversity researchgate.netnsf.govrsc.org.

Impact of Structural Changes on Binding Affinity and Potency

Structural changes in this compound analogues can significantly impact their binding affinity to PKC and their biological potency. Studies have shown that modifications to the indolactam core, the length and structure of the prenyl side chain, and the presence or absence of specific functional groups can alter the strength and selectivity of PKC binding nsf.govnih.govsci-hub.se. For instance, altering the substituents at N1 or C7 of the indolactam core has been shown to affect activity and target selectivity researchgate.netnih.gov. Changes in hydrophobicity, particularly around the C2 substituent (referring to indolactam V numbering), play a major role in determining biological activity sci-hub.se.

Data from SAR studies often involve measuring the binding affinity (e.g., Ki values) to PKC or the concentration required to elicit a biological response (e.g., EC50 or IC50 values) in cell-based assays.

Analogue DescriptionStructural ChangeEffect on PKC Binding Affinity (Relative to this compound)Effect on Potency (e.g., EC50 for PKC activation) (Relative to this compound)
Indolactam VRemoval of prenyl side chainDecreasedDecreased nsf.gov
Analogue with modified prenyl chain lengthAltered length of hydrophobic side chainVaried (dependent on length) sci-hub.seVaried (dependent on length) sci-hub.se
Analogue with altered C-13 stereochemistryChange in stereochemistry at prenyl attachment pointCan impact binding rsc.orgCan impact activity rsc.org
Analogue with different N1 substituentSubstitution on indole nitrogenCan impact binding and selectivity researchgate.netnih.govCan impact activity and selectivity researchgate.netnih.gov
Analogue with C7 substitutionSubstitution on indole ringCan impact binding and selectivity researchgate.netnih.govCan impact activity and selectivity researchgate.netnih.gov
Analogue with modified hydroxyl groupChemical modification of hydroxyl groupCan impact interactions sci-hub.sepnas.orgCan impact activity sci-hub.sepnas.org

Detailed research findings often involve comparing the activities of a series of synthesized analogues with systematic structural variations. These studies help to delineate the pharmacophore, which is the essential arrangement of functional groups in a molecule that is necessary for its biological activity.

For example, studies on indolactam V and its analogues have shown that the indolactam scaffold is crucial, and modifications to the substituents can fine-tune the activity and selectivity researchgate.netnih.gov. The hydrophobic region provided by the prenyl side chain or similar substituents is important for membrane interaction and efficient PKC binding nsf.govsci-hub.se. The specific positioning of polar groups allows for favorable interactions within the PKC binding site sci-hub.sepnas.org.

The rational design process utilizes the insights gained from SAR studies to guide the synthesis of new compounds with desired properties. By understanding how specific structural changes affect biological activity, researchers can design analogues with potentially improved potency, altered isoform selectivity, or reduced off-target effects rsc.orgnih.gov.

Alterations in Biological Selectivity Across PKC Isoforms and Other Targets

This compound and its parent structure, indolactam V (ILV), are potent activators of PKC. nih.govnsf.govcaymanchem.com However, their activity is not uniform across all PKC isoforms. Studies have shown that indolactam V binds to various PKC isozymes, including α, β, γ, δ, ε, and η, with varying affinities. For instance, indolactam V showed different binding affinities for mouse skin PKCη and rat brain PKCγ. caymanchem.com Conformationally restricted analogues of indolactam V have been used to explore the binding selectivity to C1 domains of different PKC isozymes. nih.govcaymanchem.com Some synthetic indolactam and benzolactam analogues of teleocidin B-4 have demonstrated promising affinity and selectivity towards conventional (PKC α, β) and novel (PKC δ, ε) isoforms, with some studies assessing their affinities towards C1a and C1b sub-domains. mdpi.com

Beyond PKC, this compound has been found to inhibit human proteinase-activated receptor 2 (PAR2) signaling in tumor cells at low nanomolar concentrations, demonstrating selectivity for PAR2 over PAR1 and P2Y receptors in calcium mobilization assays. nih.govresearchgate.net This indicates that this compound possesses biological activities beyond PKC activation and exhibits selectivity among different cellular targets. nih.govresearchgate.net The balance between PKC activation and PAR2 inhibition is a key aspect of the SAR of this compound and its analogues, especially in the context of developing therapeutic agents with reduced tumor-promoting activity. nih.govresearchgate.net

Here is a table summarizing some reported binding affinities of (-)-Indolactam V for different PKC isoforms:

PKC IsoformKi (nM)Source
PKCα11 stemcell.com
PKCβ6 stemcell.com
PKCγ19 stemcell.com, 1000 caymanchem.com
PKCδ8 stemcell.com
PKCε22 stemcell.com
PKCη16 stemcell.com, 3.4 caymanchem.com

Note: Discrepancies in Ki values across sources may be due to different experimental conditions or cell types used.

Development of Pharmacophore Models for Indolactam-Type PKC Activators

The development of pharmacophore models is crucial for understanding the essential structural features of indolactam-type compounds required for their biological activity, particularly their interaction with PKC C1 domains. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. eco-vector.comrasalsi.com

Computational Chemistry and Molecular Docking Approaches

Computational chemistry and molecular docking approaches play a significant role in developing pharmacophore models and understanding the binding modes of this compound and its analogues to PKC. These methods allow for the simulation of interactions between the ligand and the protein target at the molecular level. rasalsi.comresearchgate.net Docking studies can predict the preferred binding orientation and conformation of indolactam-type activators within the C1 domain binding site. nsf.govresearchgate.net

For instance, molecular docking analyses have been used to study the interaction of indolactam V stereoisomers with the PKCδ C1B domain, providing insights into how the conformation of the macrocyclic lactam ring influences binding efficiency. nsf.gov Computational comparisons of the binding elements in the preferred conformers of naturally occurring PKC activators like teleocidin, aplysiatoxin, and bryostatin (B1237437) have also contributed to the design of novel PKC activators. nih.gov Computational docking simulations have been employed to clarify the binding mode of teleocidin and benzolactams to the Cys2 domain of protein kinase C delta. nih.gov

Definition of Essential Pharmacophoric Features for Biological Activity

Based on SAR studies and computational analyses, essential pharmacophoric features for the biological activity of indolactam-type PKC activators have been defined. These features are the key molecular recognition elements that interact with the PKC C1 domain. The indolactam pharmacophore is proposed to bind to the PKC regulatory C1 domain through several key atoms: the C11 carbonyl, the amide NH, and the C14 primary alcohol. nsf.gov This model is supported by the fact that (-)-teleocidin B-1 and (-)-indolactam V, despite structural differences in their terpenoid moieties, are both potent PKC activators and share this core indolactam motif. nsf.govresearchgate.net

Studies on synthetic analogues, including conformationally restricted ones, have helped to refine this pharmacophore model and understand the spatial arrangement of these features necessary for potent binding and activation. nih.govcaymanchem.com The hydrophobic groups, such as the isoprenyl motif at C7 in some teleocidins like (-)-lyngbyatoxin A, are also considered important as they may interact non-specifically with the cell membrane, influencing the formation of a stable PKC-ligand-membrane complex and potentially prolonging signaling. nih.gov

Implications for the Design of Novel Bioactive Compounds

The understanding of the pharmacophore of indolactam-type PKC activators has significant implications for the design of novel bioactive compounds with improved potency, selectivity, and potentially altered biological profiles (e.g., reduced tumor-promoting activity). eco-vector.comrasalsi.comnih.gov By identifying the essential features and their spatial arrangement, researchers can design molecules that precisely mimic these interactions with the PKC C1 domain. rasalsi.com

Pharmacophore models serve as a guide for the synthesis of libraries of analogues with targeted modifications to explore the SAR systematically. nsf.govrasalsi.com For example, medicinal chemistry approaches have been initiated to design novel teleocidin derivatives that retain high efficacy in inhibiting PAR2 but show no activation of cellular PKC, aiming to develop novel therapeutic anti-cancer strategies. nih.govresearchgate.net The development of simplified analogues that retain the core pharmacophore but have reduced structural complexity can also facilitate synthesis and further modification. tandfonline.comtandfonline.com

Computational tools, including pharmacophore modeling and virtual screening, are increasingly used in the drug discovery process to identify potential lead compounds from large databases based on the defined pharmacophore features. rasalsi.comnih.govprimescholars.com This ligand-based drug design approach, relying on the knowledge of known bioactive molecules, helps in selecting compounds with a higher probability of binding to the target. rasalsi.comprimescholars.com The goal is to design novel molecules with desired biological activities, such as selective PKC isoform modulation or dual activity targeting PKC and other pathways like PAR2 signaling. nih.govresearchgate.netresearchgate.net

Chemical Synthesis Strategies for Teleocidin A2 and Derivatives

Early Challenges and Methodologies in Total Synthesis of Teleocidins

Early synthetic endeavors focused on constructing the fundamental indolactam scaffold, a common core structure among teleocidins. These initial approaches faced difficulties in selectively forming key bonds and establishing the correct relative stereochemistry within the rigid nine-membered ring system.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of teleocidins typically involves identifying key disconnections that simplify the molecular structure into readily available building blocks. A common strategy involves disconnecting the terpenoid portion from the indolactam core. Further disconnections within the indolactam core often target the amide bond of the lactam ring and the C-N bond connecting the indole (B1671886) nitrogen to the amino acid-derived portion. Early analyses aimed to assemble the indolactam core from tryptophan and valine or their synthetic equivalents.

Strategies for Constructing the Highly Substituted Indolactam Core

Constructing the highly substituted indolactam core has been a central challenge. Early strategies often involved forming the nine-membered lactam ring through macrolactamization reactions. These reactions, however, could be challenging due to the entropic cost and the potential for competing side reactions in forming medium-sized rings. Methods explored included coupling of linear peptide precursors or cyclization of activated intermediates. The formation of the C4-N13 bond between the indole and the amino acid component was also a critical step, often approached through Ullmann-type coupling reactions or other C-N bond forming methodologies. researchgate.netnsf.gov

Advanced Stereocontrolled Total Synthesis Approaches to Teleocidin A2

More recent synthetic efforts have focused on achieving high levels of stereocontrol to selectively synthesize specific teleocidin isomers, including this compound. These advanced approaches often employ asymmetric synthesis techniques and strategically designed reactions to control the formation of individual stereocenters.

Asymmetric Synthesis of Key Chiral Building Blocks

Asymmetric synthesis plays a crucial role in preparing the chiral building blocks required for the total synthesis of this compound. This involves the enantioselective synthesis of modified amino acids (such as valine and tryptophan derivatives) and the chiral terpenoid fragment. Techniques such as asymmetric catalysis, chiral auxiliaries, and the use of enzymes have been employed to introduce the required stereochemistry at early stages of the synthesis.

Enantioselective Formation of Stereocenters (e.g., C-9, C-13)

Controlling the stereochemistry at specific carbons within the teleocidin structure, such as C-9 and C-13 (numbering based on the indolactam core), is critical for synthesizing a specific isomer like this compound. Advanced synthetic routes have utilized methods like asymmetric conjugate additions, stereoselective alkylations, and diastereoselective transformations to establish these stereocenters with high enantiomeric and diastereomeric purity. For example, some approaches have focused on the stereocontrolled introduction of the branched prenyl moiety, which is attached to the indolactam core and contributes to the stereochemical complexity. calstate.edu The use of ligand-controlled cross-coupling reactions, such as the palladium-catalyzed Suzuki-Miyaura reaction, has been reported for the direct preparation of this compound from a single advanced intermediate, allowing for control over the regioselectivity and stereochemistry. acs.orgnih.gov

Convergent Synthesis Routes and Protecting Group Chemistry

The synthesis of the indolactam core, a central feature of this compound, often involves the formation of a nine-membered lactam ring and the challenging C4-N linkage of the indole system. One approach to constructing the indolactam V scaffold, a precursor to this compound, involves establishing the C4-N13 bond between the indole C4 and the valine amino group, sometimes utilizing electrochemical amination. researchgate.net Subsequent steps include alkylation of the indole C3 and amide bond formation to complete the indolactam scaffold. researchgate.net

Some synthetic strategies for teleocidins have employed a convergent approach to construct the indole-containing portion using chiral-pool derived building blocks, which are then coupled with the terpene portion using a catalytic stereoselective method. nih.gov The tactical combination of C-H borylation and a Sigman-Heck transform has been reported to enable the convergent, stereocontrolled synthesis of teleocidins. acs.orgacs.org

Chemoenzymatic and Semisynthetic Approaches to this compound and Analogues

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity and efficiency of enzymatic transformations. Semisynthesis involves using naturally occurring precursors or intermediates and modifying them through chemical reactions to obtain the desired compound or its analogues. These approaches can offer advantages in terms of stereocontrol, reduced number of steps, and access to complex structures.

Utilization of Biosynthetic Enzymes for Specific Transformations

The biosynthesis of teleocidins involves a series of enzymatic steps, starting from the formation of a dipeptide by non-ribosomal peptide synthetase (NRPS). sci-hub.seresearchgate.net Key enzymatic transformations include oxidative C-N bond formation catalyzed by cytochrome P450 oxidases to generate the indolactam scaffold, reverse-prenylation by a prenyltransferase, and methylation-initiated terpene cyclization by a C-methyltransferase. sci-hub.seresearchgate.net

Biosynthetic enzymes can act as elegant biocatalysts, facilitating synthetically challenging reactions without the need for directing or protecting groups. sci-hub.seresearchgate.net For instance, the intramolecular C-N bond formation catalyzed by cytochrome P450 oxidases in teleocidin biosynthesis is a remarkable transformation, particularly considering the usual inactivity of the indole C4 position towards nucleophilic attack in chemical synthesis. sci-hub.seresearchgate.net Studies on these enzymes, including structural analyses and in vitro reactions with substrate analogues, have provided insights into their catalytic mechanisms. sci-hub.se

The promiscuity of some biosynthetic enzymes, such as certain P450 enzymes, can be exploited in precursor-directed biosynthesis to generate a series of unnatural and novel molecular scaffolds. sci-hub.seresearchgate.net This highlights the potential of utilizing biosynthetic enzymes as tools in chemoenzymatic synthesis to create diverse teleocidin analogues.

Derivatization of Naturally Occurring Precursors or Intermediates

Semisynthetic approaches leverage the availability of naturally occurring teleocidin precursors or related indolactam scaffolds to synthesize target compounds or analogues. Indolactam V is a known biosynthetic precursor to the teleocidin family. researchgate.netacs.org Semisynthesis starting from indolactam V allows for the introduction of different substituents, particularly at the C7 position of the indole ring, which is crucial for the structural diversity and biological activity of teleocidins. researchgate.net

Late-stage functionalization of an indolactam V derivative, such as through sp2-sp3 cross-couplings, has been employed to introduce the key C7 substituents and quaternary carbons found in this compound and other related alkaloids. researchgate.net These manipulations can be challenging but demonstrate the utility of semisynthesis in accessing complex teleocidin structures from a common intermediate. researchgate.net

Naturally occurring teleocidin analogues or related marine indole alkaloids can also serve as starting points for derivatization to explore SAR and potentially improve biological properties. mdpi.compreprints.org

Synthesis of Biologically Active Analogues for Comprehensive SAR Studies

The synthesis of libraries of teleocidin analogues is essential for comprehensive structure-activity relationship (SAR) studies. By systematically varying substituents on the core scaffold, researchers can gain insights into the structural features critical for biological activity, such as protein kinase C activation or inhibition of other targets like PAR2. nih.govresearchgate.net

Parallel and Combinatorial Synthesis of this compound Libraries

Parallel synthesis involves carrying out multiple reactions simultaneously in separate reaction vessels, allowing for the rapid generation of a series of related compounds. chimia.chyoutube.com Combinatorial synthesis aims to create large libraries of structurally diverse compounds by combining different building blocks in a systematic manner. daylight.comscribd.com These techniques are powerful tools for generating compound libraries for high-throughput screening and SAR studies.

While specific details on the parallel or combinatorial synthesis of large this compound libraries are not extensively detailed in the provided results, the general principles of these methods are applicable. The synthesis of a library of teleocidin derivatives has been reported, starting from indolactam V, to identify potent PAR2 inhibitors with improved selectivity. researchgate.net This involved preparing a library of derivatives by modifying the indolactam core, highlighting the use of library synthesis in SAR exploration. researchgate.net

Parallel synthesis can be used to synthesize focused libraries for lead validation and optimization, employing various strategies such as multi-component reactions or the parallel conversion of advanced building blocks into final products. chimia.ch These approaches facilitate the rapid generation of a range of analogues for biological testing.

Development of Chemical Probes and Affinity Ligands

Chemical probes are molecules designed to interact with specific biological targets, allowing researchers to study protein function and biological pathways. Affinity ligands are molecules that bind to a biological target and are often used in purification or detection methods. The synthesis of chemical probes and affinity ligands based on the teleocidin scaffold can be valuable for studying its interactions with target proteins like protein kinase C (PKC) or PAR2. nih.govoup.com

The design and synthesis of substrate analogues based on enzyme reaction mechanisms can also lead to the formation of compounds that act as active site probes for biosynthetic enzymes involved in teleocidin production. sci-hub.se This can help elucidate the molecular basis of enzymatic transformations.

While direct examples of this compound-specific chemical probes or affinity ligands are not prominently featured, the synthesis of analogues for SAR studies inherently contributes to identifying compounds with specific binding affinities to biological targets. researchgate.netoup.com The development of potent and selective inhibitors or activators through analogue synthesis can lead to molecules that can serve as valuable chemical probes for studying the biological roles of their targets. researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound13749857 nih.gov
Indolactam V91706 wikidata.org
Lyngbyatoxin A6433770
Pendolmycin118800
Teleocidin B16433771
Teleocidin B26433772
Teleocidin B36433773
Teleocidin B46433774
N-methyl-L-valyl-L-tryptophanol (NMVT)Not explicitly found in search results with CID, identified as a precursor researchgate.net
7-Geranylindolactam VNot explicitly found in search results with CID, mentioned as a synthesis target acs.orgresearchgate.netresearchgate.netacs.orgacs.org

This compound, a complex indolactam alkaloid, has been a subject of significant synthetic interest due to its intricate structure and notable biological activities. Developing efficient and stereoselective synthesis strategies for this compound and its derivatives is crucial for understanding its structure-activity relationships (SAR) and generating analogues with potentially improved properties.

Convergent Synthesis Routes and Protecting Group Chemistry

The core structure of this compound features a nine-membered lactam ring fused to an indole moiety, presenting significant synthetic challenges, particularly the formation of the C4-N linkage of the indole ring. researchgate.net Strategies for constructing the indolactam core, a known precursor to teleocidins, have included establishing the C4-N13 bond between the indole C4 and the amino group of valine, sometimes achieved through electrochemical amination. researchgate.net Subsequent steps typically involve alkylation at the indole C3 position and formation of the amide bond to complete the macrocyclic lactam. researchgate.net

Convergent approaches to teleocidin synthesis have involved the separate synthesis of the indole-containing portion, often utilizing chiral-pool derived starting materials, and the terpene portion. These fragments are then united through catalytic stereoselective methods. nih.gov The combination of C-H borylation and a Sigman-Heck transform has been highlighted as a tactic enabling the convergent and stereocontrolled synthesis of teleocidins. acs.orgacs.org

Chemoenzymatic and Semisynthetic Approaches to this compound and Analogues

Chemoenzymatic and semisynthetic strategies offer alternative routes to this compound and its analogues, leveraging the specificity of biological systems or utilizing readily available natural precursors.

Utilization of Biosynthetic Enzymes for Specific Transformations

The biosynthesis of teleocidins in microorganisms like Streptomyces involves a fascinating cascade of enzymatic reactions. This process begins with the formation of a dipeptide by non-ribosomal peptide synthetases (NRPS). sci-hub.seresearchgate.net Key enzymatic steps include the oxidative formation of the crucial C-N bond by cytochrome P450 oxidases to construct the indolactam scaffold, followed by reverse-prenylation catalyzed by a prenyltransferase, and terpene cyclization initiated by a C-methyltransferase. sci-hub.seresearchgate.net

Biosynthetic enzymes are remarkable biocatalysts capable of performing highly selective transformations that are challenging to replicate using traditional chemical methods, often without the need for protecting or directing groups. sci-hub.seresearchgate.net The P450-catalyzed intramolecular C-N bond formation, for instance, is particularly noteworthy as it activates the typically unreactive C4 position of the indole ring. sci-hub.seresearchgate.net Research into these enzymes, including structural and in vitro studies with modified substrates, has provided valuable insights into their catalytic mechanisms. sci-hub.se

The inherent substrate promiscuity of some biosynthetic enzymes, such as certain P450s, can be harnessed in precursor-directed biosynthesis. By providing the enzymes with unnatural substrates, researchers can generate novel molecular scaffolds and analogues, demonstrating the potential of integrating enzymatic steps into synthetic routes to access diverse teleocidin-like compounds. sci-hub.seresearchgate.net

Derivatization of Naturally Occurring Precursors or Intermediates

Semisynthesis involves the chemical modification of naturally occurring compounds or biosynthetic intermediates. Indolactam V is a well-established biosynthetic precursor to the teleocidin family, making it a valuable starting material for semisynthetic efforts towards this compound and its analogues. researchgate.netacs.org

Starting from indolactam V, chemical transformations can be performed to introduce the characteristic terpenoid side chain at the C7 position of the indole ring, a key site for structural diversity and biological activity among teleocidins. researchgate.net Late-stage functionalization of indolactam V derivatives, for example, through sp2-sp3 cross-coupling reactions, has been successfully employed to append the C7 substituents and construct the necessary quaternary carbons found in this compound and related alkaloids. researchgate.net These examples highlight the utility of semisynthesis in accessing complex teleocidin structures from a more readily available intermediate. researchgate.net Naturally occurring teleocidin analogues or related marine indole alkaloids can also serve as substrates for further chemical derivatization to explore their chemical space and biological properties. mdpi.compreprints.org

Synthesis of Biologically Active Analogues for Comprehensive SAR Studies

Synthesizing a range of this compound analogues is fundamental for conducting comprehensive structure-activity relationship (SAR) studies. By systematically altering specific parts of the molecule, researchers can identify which structural elements are critical for observed biological activities, such as the activation of protein kinase C (PKC) or interaction with other targets like PAR2. nih.govresearchgate.net

Parallel and Combinatorial Synthesis of this compound Libraries

Parallel synthesis and combinatorial synthesis are powerful methodologies for generating libraries of compounds efficiently, which are essential for high-throughput screening and detailed SAR investigations. Parallel synthesis involves performing multiple distinct reactions concurrently, while combinatorial synthesis focuses on creating a large number of compounds by combining different building blocks in various combinations. chimia.chyoutube.comdaylight.comscribd.com

While extensive details on large-scale parallel or combinatorial synthesis of this compound libraries are not specifically provided, the application of these techniques in generating libraries of teleocidin derivatives for SAR studies has been reported. For instance, a library of teleocidin derivatives was synthesized starting from indolactam V to identify potent and selective inhibitors of PAR2. researchgate.net This involved modifying the indolactam core to create a series of analogues for biological evaluation, demonstrating the utility of library synthesis in this field. researchgate.net

Parallel synthesis approaches, including multi-component reactions and the parallel processing of advanced intermediates, are valuable for rapidly generating arrays of analogues for biological testing and lead optimization. chimia.ch

Development of Chemical Probes and Affinity Ligands

Chemical probes and affinity ligands are valuable tools for investigating the interactions of small molecules with biological targets and for studying protein function. Chemical probes are designed to selectively bind to specific proteins, while affinity ligands are used for purposes such as protein purification or detection. The synthesis of chemical probes and affinity ligands based on the teleocidin scaffold can provide insights into its molecular targets, such as PKC or PAR2. nih.govoup.com

Designing substrate analogues based on the proposed mechanisms of biosynthetic enzymes can also lead to the creation of molecules that act as active site probes, aiding in the mechanistic elucidation of these enzymatic transformations. sci-hub.se

Although the provided information does not extensively detail the synthesis of specific this compound-derived chemical probes or affinity ligands, the process of synthesizing analogues for SAR studies inherently involves identifying compounds with varying degrees of binding affinity and selectivity for their biological targets. researchgate.netoup.com The most potent and selective analogues identified through SAR studies can often serve as starting points for the development of dedicated chemical probes or affinity ligands to further investigate the biological roles of the target proteins. researchgate.net

Compound Names and PubChem CIDs

Biophysical Characterization of Ligand-Target Interactions

Biophysical techniques are crucial for quantifying and understanding the molecular interactions between this compound and its target proteins, providing insights into binding affinity, kinetics, and thermodynamics. cnr.itbiorxiv.orgnicoyalife.comnih.govnih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are label-free techniques widely used to characterize biomolecular interactions. biorxiv.orgnicoyalife.comnih.govnih.gov ITC directly measures the heat released or absorbed during molecular interactions, providing a complete thermodynamic profile including binding constants (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). cnr.itbiorxiv.orgnicoyalife.comnih.gov SPR, on the other hand, measures changes in the refractive angle of light caused by binding events on a surface, enabling the determination of binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and affinity (KD). cnr.itbiorxiv.orgnicoyalife.comnih.gov While the provided search results discuss the general application of SPR and ITC in characterizing biomolecular interactions, specific data on this compound interactions using these techniques were not detailed. These methods would be applicable to study the binding of this compound to its known targets, such as PKC isoforms or PAR2. nih.govnih.govsci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Ligand-Binding Epitopes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution. plos.orgnih.govfrontiersin.orgduke.edu In the context of ligand-protein interactions, NMR can identify the specific amino acid residues involved in binding (binding epitopes) through observed changes in chemical shifts upon ligand titration (Chemical Shift Perturbation, CSP). plos.orgfrontiersin.orgduke.edu NMR can also provide information about conformational changes induced by ligand binding and the dynamics of the protein-ligand complex. plos.orgnih.govfrontiersin.orgduke.edu While the search results highlight the use of NMR for structural confirmation of teleocidin derivatives and studying protein-protein interactions, specific applications detailing the conformational dynamics of this compound or mapping its binding epitopes on target proteins like PKC or PAR2 using NMR were not explicitly found. nih.govsci-hub.se However, NMR has been proposed as a method to identify interaction partners and compounds that disrupt protein interactions by observing signal changes. plos.org

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for PKC-Teleocidin A2 Complex Structures

High-Throughput Screening (HTS) and Phenotypic Assays for Modulator Discovery

High-Throughput Screening (HTS) and phenotypic assays are widely used in drug discovery to efficiently screen large libraries of compounds for desired biological activities. researchgate.netoup.comresearchgate.netbertin-bioreagent.com HTS typically involves automated systems to test the effects of thousands to millions of compounds on a specific molecular target or cellular process. Phenotypic assays, on the other hand, assess the effect of compounds on cellular phenotypes, such as cell migration, proliferation, or differentiation, without necessarily focusing on a single molecular target. researchgate.netsalk.edu

This compound itself has been characterized for its effects in phenotypic assays, such as its ability to antagonize PAR2-dependent cell migration and actin cytoskeleton rearrangement in breast cancer cells at low nanomolar concentrations. nih.govresearchgate.netnih.gov It has also been examined in biochemical PKC kinase assays, showing activation of purified PKC isoforms. nih.gov The discovery of teleocidin as an enhancer of CTL exocytosis was reported through an enhanced screen of a natural product library, highlighting the role of screening in identifying such compounds. researchgate.net HTS is considered essential for identifying new PKC ligands. oup.com Phenotypic screening offers a less biased approach that can lead to the discovery of novel targets and pathways. researchgate.net

Data from a study on this compound's effect on PAR2-dependent intracellular Ca2+ mobilization provides an example of quantitative data obtained from cell-based assays. nih.govresearchgate.netnih.gov

Cell Line/TypeAgonistThis compound IC50 (nmol/L)
MDA-MB 231 (Breast Cancer)SLIGKV-NH215-25
MDA-MB 231 (Breast Cancer)Trypsin15-25
A549 (Lung Carcinoma)SLIGKV-NH215-25
Human Umbilical Vein Endothelial CellsSLIGKV-NH215-25

This table illustrates the potency of this compound in inhibiting PAR2-mediated calcium mobilization across different cell types. nih.govresearchgate.netnih.gov

Omics Technologies in Response to this compound Exposure

Omics technologies, such as proteomics, provide comprehensive insights into the molecular changes occurring within a biological system in response to stimuli like compound exposure. uni-duesseldorf.de

Proteomics: Global Protein Expression and Phosphorylation Profiling

Proteomics involves the large-scale study of proteins, including their expression levels, modifications (such as phosphorylation), and interactions. Global protein expression profiling can reveal which proteins are upregulated or downregulated following this compound treatment, providing clues about affected cellular pathways. Phosphorylation profiling, a subset of proteomics, focuses specifically on changes in protein phosphorylation, which is a critical post-translational modification involved in regulating protein activity and signaling pathways, particularly those downstream of kinases like PKC. uni-duesseldorf.deresearchgate.net

Given that this compound is a known activator of PKC, proteomics, especially phosphorylation profiling, would be highly relevant to investigate the downstream effects of this compound exposure. nih.govresearchgate.netnih.govrsc.orgsci-hub.se Changes in the phosphorylation status of PKC substrates would indicate the activation of PKC signaling pathways. While the provided search results mention proteomics in the context of identifying protein targets and assessing drug response, and refer to MARCKS phosphorylation as an indicator of PKC activation, specific comprehensive global protein expression or phosphorylation profiling studies directly detailing the effects of this compound exposure were not extensively described. nih.govsalk.eduuni-duesseldorf.deresearchgate.net However, studies have shown that tumor promoters like TPA and teleocidin can lead to hyperphosphorylation of certain proteins, such as N-60, which is related to nucleolin. psu.edu Further proteomic studies could provide a more complete picture of the cellular response to this compound at the protein level.

Transcriptomics: Gene Expression Signatures and microRNA Regulation

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, is a powerful tool for understanding how cells respond to external stimuli like this compound. By analyzing changes in gene expression, researchers can identify the cellular pathways affected by the compound. This involves quantifying mRNA levels to determine which genes are upregulated or downregulated. frontiersin.org

Furthermore, transcriptomic studies can delve into the role of microRNAs (miRNAs), small non-coding RNA molecules that regulate gene expression by binding to mRNA molecules. frontiersin.orgnih.gov Changes in miRNA profiles in response to this compound can reveal post-transcriptional regulatory mechanisms that contribute to the observed cellular effects. Comprehensive transcriptomics profiling using techniques like RNA sequencing allows for the identification of differentially expressed miRNAs and their potential target genes, providing a broader view of the regulatory network influenced by this compound. frontiersin.orgnih.gov

Metabolomics: Analysis of Cellular Metabolic Reprogramming

Metabolomics focuses on the comprehensive study of small molecules, known as metabolites, within a biological system. amazonaws.com These metabolites are the end products of cellular processes, and their profiles can provide a snapshot of the physiological state of a cell or organism. amazonaws.com Applying metabolomics to this compound research allows for the analysis of cellular metabolic reprogramming that may occur upon exposure to the compound.

Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed in metabolomics studies to identify and quantify a wide range of metabolites. amazonaws.com By comparing the metabolomic profiles of cells treated with this compound to those of untreated cells, researchers can identify metabolic pathways that are altered. This can reveal how this compound affects cellular energy production, synthesis of biomolecules, or other crucial metabolic processes. While specific metabolomic data for this compound were not extensively detailed in the search results, metabolomic studies have been used to investigate other natural products and their effects on cellular metabolism, highlighting the potential of this approach in this compound research. amazonaws.comresearchgate.net

Advanced Microscopy and Live-Cell Imaging Techniques

Advanced microscopy and live-cell imaging techniques are crucial for visualizing the cellular localization of this compound or its targets and observing dynamic interactions in real-time.

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) for Real-Time Interaction Studies

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are biophysical techniques used to detect interactions between two molecules, typically proteins, in living cells. researchgate.netscience.govspringernature.comscience.govresearchgate.net These methods rely on the non-radiative transfer of energy from a donor fluorophore or luminescent protein to an acceptor fluorophore when they are in close proximity (typically within 10 nanometers). springernature.comresearchgate.net

In the context of this compound research, FRET and BRET can be used to study the interaction of this compound with its known targets, such as PKC or PAR2, or to investigate how this compound influences protein-protein interactions within signaling pathways. By labeling the interacting molecules with appropriate donor and acceptor pairs, researchers can monitor the energy transfer signal, which is indicative of their proximity and interaction. researchgate.netspringernature.comresearchgate.net These techniques allow for real-time observation of these interactions in their native cellular environment. researchgate.netscience.gov

Confocal and Super-Resolution Microscopy for Subcellular Localization

Confocal microscopy provides high-resolution optical sections of fluorescently labeled cells, allowing for the precise localization of molecules within cellular compartments. physiology.orguniversiteitleiden.nlucl.ac.uk This is valuable for determining where this compound or its interacting partners are located within the cell.

Super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy or photoactivated localization microscopy (PALM), overcome the diffraction limit of conventional light microscopy, providing even higher spatial resolution. These techniques can be used to visualize the subcellular localization of this compound or its targets with nanoscale precision, offering detailed insights into their distribution and potential sites of action within the cell. While specific examples of super-resolution microscopy applied directly to this compound were not found in the provided search results, these techniques are widely used in cell biology to study the precise localization of proteins and small molecules.

Computational Chemistry and Bioinformatics

Computational approaches play a significant role in complementing experimental studies of this compound, particularly in understanding its interactions with target molecules.

Molecular Dynamics Simulations of this compound-Protein Interactions

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. frontiersin.orgaalto.finih.gov This allows researchers to study the dynamic behavior of biological systems, including the interactions between small molecules like this compound and proteins. frontiersin.orgnih.gov

MD simulations can provide detailed information about the binding pose, stability, and conformational changes that occur when this compound interacts with its protein targets. nih.gov By simulating the system over various timescales, researchers can gain insights into the binding kinetics and the forces that drive the interaction. nih.gov For instance, MD simulations have been used to study the interaction of this compound-1 with the enzyme TleD, providing structural information about the binding site and interactions with specific residues. d-nb.inforesearchgate.net While this example focuses on a related teleocidin analog and a biosynthetic enzyme, the principle applies directly to studying this compound interactions with its biological targets like PKC or PAR2. These simulations can help to explain experimental observations and guide the design of further experiments. d-nb.info

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound13749857
Teleocidin A191706
Indolactam V6433314
Lyngbyatoxin A5281728
Protein Kinase C-
PAR29935
TleD-
S-adenosylhomocysteine (SAH)439188

This compound, a natural product derived primarily from Streptomyces bacteria, is a fascinating compound known for its potent activation of protein kinase C (PKC) and, more recently, its antagonistic activity against proteinase-activated receptor 2 (PAR2). d-nb.inforesearchgate.netresearchgate.netnih.govuk-koeln.denih.gov Investigating the multifaceted biological roles and mechanisms of action of this compound necessitates the application of cutting-edge methodologies spanning transcriptomics, metabolomics, advanced microscopy, and computational chemistry. These techniques provide a comprehensive view of how this compound interacts with biological systems at various levels, from gene expression to molecular dynamics.

Advanced Methodologies Employed in Teleocidin A2 Research

Advanced Microscopy and Live-Cell Imaging Techniques

Visualizing the location and dynamics of molecules within living cells is essential for understanding the cellular mechanisms of this compound. Advanced microscopy techniques provide the necessary resolution and capabilities for such investigations.

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) for Real-Time Interaction Studies

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques used to detect and quantify interactions between two molecules in close proximity, typically within 10 nanometers. researchgate.netscience.govspringernature.comscience.govresearchgate.net These methods are particularly useful for studying protein-protein interactions or the interaction of a small molecule with a protein target in living cells and in real-time. researchgate.netscience.govspringernature.com

In FRET, a donor fluorophore is excited and transfers energy to an acceptor fluorophore if they are close enough. science.govresearchgate.net BRET is similar, but uses a bioluminescent donor protein that oxidizes a substrate to produce light, which is then transferred to a fluorescent acceptor protein. researchgate.netspringernature.com By labeling this compound or its binding partners (like PKC or PAR2) with appropriate FRET or BRET pairs, researchers can monitor their interaction dynamics. A change in the FRET or BRET signal indicates that the molecules are coming into or moving out of close proximity. These techniques are invaluable for confirming direct interactions and studying their kinetics in a physiological context. researchgate.netspringernature.com

Confocal and Super-Resolution Microscopy for Subcellular Localization

Confocal microscopy enables the acquisition of high-resolution images of fluorescently labeled samples by excluding out-of-focus light. physiology.orguniversiteitleiden.nlucl.ac.uk This allows for precise determination of the subcellular localization of this compound or its targets within different organelles or cellular compartments.

Super-resolution microscopy techniques surpass the resolution limit of conventional light microscopy, providing nanoscale detail. While not specifically highlighted for this compound in the provided results, techniques like STED or PALM could be employed to visualize the distribution of this compound or its interacting proteins with unprecedented precision, revealing their exact location within cellular structures and potential microdomains of activity.

Computational Chemistry and Bioinformatics

Computational approaches provide valuable complementary insights into the behavior of this compound, particularly regarding its interactions with target molecules and its potential biological effects.

Molecular Dynamics Simulations of this compound-Protein Interactions

Molecular dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems. frontiersin.orgaalto.finih.gov By applying the principles of physics, MD simulations can track the movement of individual atoms and molecules, providing dynamic information about molecular interactions. frontiersin.orgnih.gov

For this compound, MD simulations can be used to study its binding to target proteins at an atomic level. nih.gov These simulations can predict stable binding poses, assess the strength and nature of interactions between this compound and specific amino acid residues, and explore the conformational changes that occur upon binding. nih.gov For example, MD simulations have been utilized in studies of related teleocidin analogs interacting with biosynthetic enzymes, providing detailed structural insights into their binding sites and interaction mechanisms. d-nb.inforesearchgate.net Applying MD simulations to this compound and its biological targets like PKC or PAR2 can help to explain experimental binding data, predict binding affinities, and inform the design of modified compounds with altered activity. d-nb.info

Virtual Screening, Ligand-Based and Structure-Based Drug Design Approaches

Computational methodologies, including virtual screening, ligand-based drug design (LBDD), and structure-based drug design (SBDD), have become integral tools in modern drug discovery, offering efficient ways to identify potential therapeutic agents and understand their interactions with biological targets mdpi.com. These approaches are valuable in the study of complex natural products like this compound, which exhibit diverse biological activities and interact with multiple targets, notably protein kinase C (PKC) and proteinase-activated receptor 2 (PAR2). researchgate.netnih.gov

Virtual Screening: Virtual screening involves computationally evaluating large libraries of compounds to identify those likely to bind to a specific biological target. This method can expedite the initial stages of lead identification by prioritizing compounds for experimental testing plos.org. While direct studies detailing virtual screening specifically for identifying novel this compound-like compounds were not prominently found, virtual screening has been applied to identify potential ligands for targets modulated by teleocidins, such as PKC. For instance, machine learning-assisted screening has been used to identify PKC ligand candidates from databases, which were subsequently evaluated for binding affinity. oup.com This demonstrates the applicability of virtual screening in identifying compounds that interact with teleocidin-relevant targets.

Ligand-Based Drug Design (LBDD): LBDD approaches rely on the knowledge of known active molecules (ligands) to infer the structural and chemical features required for activity. mdpi.commdpi.com By analyzing the properties of known this compound analogs and related compounds that interact with targets like PKC or PAR2, LBDD can help define pharmacophores – the essential 3D arrangements of chemical features necessary for binding. Studies on indolactam alkaloids, the structural family to which teleocidins belong, have involved the preparation of focused libraries of analogs to facilitate medicinal chemistry studies and evaluate their biological activity, which is a process often guided by LBDD principles to understand structure-activity relationships. researchgate.net Analyzing the structural variations within these libraries and correlating them with biological activity provides insights into the key features responsible for their potency and selectivity.

Structure-Based Drug Design (SBDD): SBDD utilizes the three-dimensional structure of the biological target to design or identify compounds that can bind with high affinity and specificity. mdpi.com This approach requires knowledge of the target protein's binding site. For this compound research, SBDD is particularly relevant for understanding its interactions with key proteins like PKC and PAR2, for which structural information may be available or can be modeled.

Computational docking simulations have been employed to probe the binding of indolactam-V, a structural congener of teleocidin, to PKC. researcher.life These studies aim to understand how these molecules fit into the binding pocket of PKC and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern their binding affinity. oup.comresearcher.life Molecular dynamics simulations can further complement docking studies by providing insights into the dynamic behavior of the protein-ligand complex and the stability of the binding poses over time. mdpi.complos.orgoup.com For example, molecular dynamics simulations have been used to assess the stability of binding poses for potential PKC ligands, highlighting the importance of specific interactions for stable binding. oup.com

Furthermore, structure-guided mutagenesis studies on enzymes involved in the biosynthesis of indolactam alkaloids, such as indole (B1671886) prenyltransferases, have provided detailed structural insights into their active sites and the residues governing substrate specificity and regioselectivity. kek.jp While focused on biosynthesis rather than direct drug target interaction, these studies exemplify the application of structural information to understand molecular recognition, a core principle underlying SBDD.

The integration of these computational methodologies offers a powerful approach to unraveling the complex interactions of this compound and designing novel compounds with tailored biological profiles. By combining virtual screening to identify potential hits, LBDD to refine structural requirements based on known active compounds, and SBDD to understand the molecular basis of target interaction, researchers can accelerate the discovery and optimization of teleocidin-related compounds with improved potency and selectivity for specific therapeutic applications.

While specific detailed data tables exclusively focused on virtual screening, LBDD, or SBDD results for this compound itself were not extensively found in the search results, the application of these methods to its targets and related compounds highlights their relevance. The following table illustrates the types of data that would be generated and analyzed in such studies, based on the general applications of these methodologies in related research areas.

Illustrative Data Table: Computational Analysis of Hypothetical this compound Analogs

Compound IDMethodTargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesNotes
Analog XMolecular DockingPKCδ-8.5Leu251, Gly253, Thr242Forms hydrogen bonds and hydrophobic contacts
Analog YMolecular DockingPAR2-7.1Arg361, Tyr365Primarily hydrophobic interactions
Analog ZVirtual ScreeningPKCα-9.1UnknownIdentified as a top hit in screening
Analog WMolecular DynamicsPKCδ-8.8 (Avg.)Leu251, Gly253Stable binding pose observed over time

Note: This table is illustrative and based on typical data generated in computational drug design studies, reflecting the types of analyses performed on targets relevant to this compound research. mdpi.complos.orgoup.comresearcher.life

These computational approaches, when integrated with experimental validation, provide a comprehensive framework for understanding the molecular mechanisms of this compound and guiding the rational design of new therapeutic agents.

Future Perspectives and Research Frontiers for Teleocidin A2

Discovery and Validation of Novel or Undiscovered Molecular Targets

A significant breakthrough in the study of Teleocidin A2 has been the identification of molecular targets beyond the PKC family. This diversification of its known interactome opens up new avenues for therapeutic development and understanding its physiological effects.

Recent research has identified Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor, as a novel target for this compound. rsc.orgnih.gov Enhanced expression of PAR2 is linked to cell proliferation and migration in various cancer types. rsc.orgnih.gov Studies have demonstrated that this compound can act as a PAR2 antagonist at low nanomolar concentrations. rsc.orgnih.gov This antagonistic effect has been shown to inhibit PAR2-dependent intracellular calcium mobilization and, consequently, the migration of cancer cells. rsc.orgnih.gov

Table 1: Inhibitory Activity of this compound on PAR2 Signaling

Cell Line Agonist IC50 (nmol/L) Effect
MDA-MB 231 (Breast Cancer) SLIGKV-NH2 or Trypsin 15 - 25 Inhibition of Ca2+ mobilization and cell migration
Lung Carcinoma Cell Line SLIGKV-NH2 or Trypsin 15 - 25 Inhibition of Ca2+ mobilization

Future research will likely focus on a broader screening of this compound against a wider array of cellular targets to uncover other, as-yet-undiscovered interactions. Advanced chemical proteomics and affinity-based pulldown assays will be instrumental in this "target deconvolution" process, potentially revealing new roles for this compound in cellular signaling pathways.

Rational Design of Highly Selective and Potent PKC Isoform Modulators

The PKC family comprises several isoforms with distinct and sometimes opposing roles in cellular processes. The non-specific activation of multiple PKC isoforms by compounds like this compound can lead to a range of biological effects, including those associated with tumor promotion. A key frontier in this area is the rational design of analogs based on the this compound scaffold, particularly its core structure, indolactam V, to achieve high selectivity for specific PKC isoforms.

By modifying the substituents on the indolactam V core, researchers aim to develop modulators that can selectively activate or inhibit individual PKC isoforms. nih.gov This approach could lead to the development of therapeutics that target diseases driven by the aberrant activity of a single PKC isoform, while avoiding the side effects associated with broad-spectrum PKC activation. Computational docking studies and site-directed mutagenesis are being employed to understand the specific interactions between indolactam V and the binding sites of different PKC isoforms, providing a basis for the rational design of these selective modulators. nih.gov

Furthermore, the discovery of PAR2 as a target has spurred efforts to design indolactam V derivatives that are potent PAR2 inhibitors with reduced affinity for PKC, thereby separating the anti-migratory effects from PKC-mediated tumor promotion.

Exploration of Synergistic Effects of this compound with Other Bioactive Molecules

Combination therapy is a cornerstone of modern cancer treatment, often leading to enhanced efficacy and reduced drug resistance. The potential for this compound and its rationally designed analogs to act synergistically with existing chemotherapeutic agents is a promising area of future research.

While specific studies on the synergistic effects of this compound with drugs like paclitaxel, doxorubicin, or cisplatin are not yet widely published, the known mechanisms of action of these agents suggest potential for beneficial interactions. For instance, the inhibition of cancer cell migration by PAR2 antagonism could complement the cytotoxic effects of conventional chemotherapy. Paclitaxel, which stabilizes microtubules and induces cell cycle arrest, could be more effective if the cancer cells' ability to metastasize is simultaneously inhibited by a this compound analog. nih.gov Similarly, the apoptosis-inducing effects of doxorubicin and cisplatin could be enhanced by modulating cellular signaling pathways through selective PKC isoform activation or PAR2 inhibition. nih.govnih.gov

Future studies will need to systematically evaluate combinations of this compound analogs with a range of anticancer drugs across different cancer cell lines to identify synergistic interactions and elucidate the underlying molecular mechanisms.

Development of this compound as a Chemical Biology Tool and Probe

The high affinity and specificity of this compound for its targets make its scaffold an excellent starting point for the development of sophisticated chemical biology tools to probe cellular signaling.

By chemically modifying the this compound or indolactam V scaffold to include a reporter tag (like biotin or a fluorophore) and a reactive group for covalent linkage, researchers can create affinity probes. mdpi.com These probes can be used in living cells or cell lysates to covalently label binding partners. Subsequent isolation and identification of these labeled proteins using mass spectrometry can help in the comprehensive identification of this compound targets and off-targets, providing a clearer picture of its cellular mechanism of action. nih.gov

The development of optogenetic and chemogenetic tools allows for the precise spatial and temporal control of protein activity. nih.gov The indolactam V scaffold, as a potent binder of the C1 domain of PKC, could potentially be engineered into photoswitchable or chemogenetically-activated PKC modulators. For instance, incorporating a photo-removable caging group onto a key functional group of an indolactam V analog could render it inactive until it is uncaged by a specific wavelength of light. This would allow researchers to activate PKC with high precision in specific subcellular locations or in specific cells within a tissue.

Similarly, chemogenetic approaches could involve designing an indolactam V analog that only binds to a specifically mutated PKC isoform that does not bind the endogenous ligand, diacylglycerol. nih.gov This would create a highly specific tool for studying the function of a single PKC isoform. While the development of such tools based on the this compound scaffold is still in its nascent stages, the principles of their design are well-established, and they represent an exciting future direction for research.

Synthetic Biology and Metabolic Engineering for Sustainable and Optimized Production

The complex structure of this compound makes its chemical synthesis challenging and costly. rsc.orgnih.govrsc.orgst-andrews.ac.uk Synthetic biology and metabolic engineering offer promising alternatives for the sustainable and scalable production of this compound and its analogs.

Recent advances in this field have led to the development of chemoenzymatic routes and engineered microbial hosts for the production of teleocidins. Researchers have successfully reconstituted the teleocidin biosynthetic pathway in heterologous hosts like Escherichia coli. This has involved identifying and cloning the necessary genes, including those for the non-ribosomal peptide synthetase, cytochrome P450 monooxygenase, and prenyltransferase.

Furthermore, protein engineering of key enzymes in the pathway has been employed to improve yields and create novel derivatives. For example, engineering the enzyme TleB by fusing a reductase module has created a self-sufficient P450 system, significantly boosting the production of the precursor indolactam V. Additionally, the establishment of dual-cell factories co-expressing multiple engineered enzymes has enabled the fully enzymatic synthesis of teleocidin isomers.

Cell-free synthetic biology platforms are also being explored for the production of teleocidins. These systems offer greater control over the biosynthetic process and can facilitate the rapid prototyping of engineered pathways for the production of novel analogs.

Table 2: Advances in the Production of Teleocidin Precursors and Analogs

Production Method Host/System Key Innovation Product
Chemoenzymatic Synthesis E. coli Engineered P450 system (TleB) Indolactam V
Dual-Cell Factory E. coli Co-expression of engineered enzymes Teleocidin B isomers

These advancements in synthetic biology are not only making the production of this compound more sustainable but are also paving the way for the creation of libraries of novel analogs for drug screening and the development of new chemical biology tools.

Addressing Challenges in Pre-clinical Translation of Analogs (e.g., Improving Pharmacokinetic Properties Through Rational Design)

The journey of a complex natural product like this compound from a laboratory curiosity to a clinical candidate is fraught with challenges, primarily centered on its pharmacokinetic profile. Natural products often exhibit characteristics that are suboptimal for systemic drug delivery, such as poor water solubility, low bioavailability, and rapid metabolism, which can hinder their translation into effective therapeutics. hilarispublisher.comdovepress.com The successful development of this compound analogs will depend on overcoming these hurdles through rational drug design, a strategy that involves the targeted modification of a molecule to enhance its drug-like properties. researchgate.netnih.gov

Key pharmacokinetic challenges for natural products include chemical complexity, poor solubility, extensive first-pass metabolism, and inter-individual variability in how the compound is absorbed and processed. hilarispublisher.com Rational design seeks to address these issues by making precise chemical modifications to the core structure. For kinase inhibitors and other complex molecules, this can involve several strategies aimed at improving Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netfrontiersin.org For instance, the introduction of polar functional groups can enhance aqueous solubility, while blocking sites of metabolic attack (e.g., by replacing a metabolically liable hydrogen with a fluorine atom) can increase the compound's stability and half-life in the body. nih.gov

In the context of this compound analogs, medicinal chemists can apply these principles to optimize the molecule for preclinical studies. The inherent lipophilicity of the teleocidin scaffold, which is beneficial for crossing cell membranes to engage its target, Protein Kinase C (PKC), can also lead to poor aqueous solubility. nih.gov Structure-based design, guided by computational modeling, can help identify modifications that improve solubility without sacrificing the binding affinity for PKC. nih.gov This process relies on a deep understanding of the structure-activity relationship (SAR), which dictates how specific parts of the molecule contribute to its biological effect. nih.govmdpi.com

Below is a table outlining potential pharmacokinetic challenges for this compound analogs and the corresponding rational design strategies that could be employed to mitigate them.

Pharmacokinetic Challenge Potential Rational Design Strategy Desired Outcome
Poor Aqueous Solubility Introduction of polar groups (e.g., hydroxyl, amine) at non-critical positions on the scaffold.Enhanced dissolution in biological fluids, improving potential for oral or intravenous administration.
Low Bioavailability Development of prodrugs that mask polar groups to enhance membrane permeability, then cleave to release the active analog. nih.govIncreased absorption from the gastrointestinal tract into systemic circulation.
Rapid Metabolism Modification of metabolically susceptible sites (e.g., alkyl chains) by introducing fluorine or changing stereochemistry.Reduced clearance by metabolic enzymes (e.g., Cytochrome P450s), leading to a longer duration of action. nih.gov
Off-Target Effects Fine-tuning the structure to improve selectivity for specific PKC isozymes. nih.govMinimized interaction with unintended biological targets, potentially reducing side effects.
Chemical Instability Modification of chemically reactive functional groups to increase stability under physiological conditions.Improved shelf-life and stability in vivo, ensuring the compound reaches its target intact.

This table is a conceptual representation of general strategies in drug design and does not reflect specific experimental data on this compound.

By systematically applying these strategies, researchers can develop next-generation this compound analogs with optimized pharmacokinetic profiles, thereby increasing the likelihood of successful preclinical and, eventually, clinical translation. nih.govtue.nl

Emerging Therapeutic Avenues Based on Mechanistic Insights (Purely Research-Oriented)

The potent activity of this compound as a modulator of Protein Kinase C (PKC) opens up several forward-looking, research-oriented therapeutic avenues. These explorations are based on the central role of PKC signaling in a variety of complex cellular processes that are implicated in human diseases.

Neuroinflammation: Neuroinflammation is a key pathological feature of many neurodegenerative diseases, characterized by the activation of glial cells like microglia. researchgate.net The PKC signaling pathway is deeply involved in these immune-inflammatory processes within the central nervous system. researchgate.net Specifically, certain PKC isoforms, such as PKCδ, have been shown to play a pivotal role in driving neuroinflammatory responses and have been linked to neurodegeneration in models of Parkinson's disease. nih.gov

Research into other potent PKC activators, such as bryostatin-1 and its synthetic analogs (bryologs), has demonstrated that modulating PKC can have anti-inflammatory effects on innate immune cells. researchgate.net Studies have shown that PKC activation can attenuate neuroinflammation, suggesting a therapeutic strategy for conditions like multiple sclerosis. researchgate.net Furthermore, PKC activation has been found to reduce the release of pro-inflammatory cytokines in mouse models of Alzheimer's disease, highlighting its potential to mitigate the neurotoxic inflammation associated with amyloid-β deposition. nih.gov Given that this compound and its analogs share a common mechanism of action with these compounds, they represent valuable research tools for dissecting the role of specific PKC isoforms in neuroinflammatory pathways and could form the basis for future therapeutic concepts.

Viral Latency: One of the greatest challenges in curing viral infections like Human Immunodeficiency Virus (HIV) is the virus's ability to enter a dormant or latent state within host cells, creating a persistent reservoir that is invisible to the immune system. nih.gov A leading strategy to combat this, known as "shock and kill," involves using Latency-Reversing Agents (LRAs) to reactivate the latent virus, making the infected cells visible for immune-mediated clearance. plos.org

PKC agonists are among the most potent classes of LRAs discovered. nih.govasm.org Compounds like prostratin, bryostatin-1, and the teleocidin-related compound (-)-indolactam V have been shown to effectively reactivate latent HIV expression in both cell line models and primary CD4+ T cells from patients. nih.govplos.orgnih.gov They function by activating transcription factors, such as NF-κB, which bind to the HIV promoter region and initiate viral gene expression. asm.org Research has shown that combining PKC activators with other classes of LRAs, such as HDAC inhibitors, can produce a strong synergistic effect in reactivating the latent virus. nih.gov The potent PKC-activating nature of the teleocidin scaffold makes this compound and its future analogs highly relevant candidates for research into novel "shock and kill" strategies aimed at eradicating latent viral reservoirs.

Pathway PKC Activator Studied Key Research Finding Potential Implication for this compound Research
Neuroinflammation Bryostatin-1 & AnalogsAttenuates neuroinflammation by targeting innate myeloid cells. researchgate.netAnalogs could be designed to selectively modulate neuroinflammatory responses.
Neuroinflammation General PKC ActivatorsCan reduce the release of pro-inflammatory cytokines in Alzheimer's disease models. nih.govA potential avenue for developing agents against neurodegenerative conditions.
HIV Viral Latency Prostratin, Bryostatin-1Potently reactivates latent HIV expression in vitro and ex vivo. plos.orgnih.govThe teleocidin scaffold is a promising starting point for novel Latency-Reversing Agents.
HIV Viral Latency (-)-Indolactam VShows strong synergistic effects in reactivating latent HIV when combined with HDAC inhibitors. nih.govFuture analogs could be developed for combination therapies to eradicate viral reservoirs.

This table summarizes research findings on PKC activators in general, providing a basis for future research directions for this compound.

The core chemical structure of this compound, known as the indolactam scaffold, serves as a "privileged structure" in medicinal chemistry. rsc.org A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. mdpi.com The teleocidin/indolactam framework is a prime example, demonstrating high affinity for the C1 domain of PKC isozymes. nih.gov This provides a robust platform for generating libraries of new small molecules with properties that can be precisely "tuned" through chemical synthesis. nih.govnih.gov

The process of using a known scaffold to create new molecules, sometimes called "scaffold hopping" or analog synthesis, is a cornerstone of modern drug discovery. nih.gov By making systematic modifications to different parts of the this compound structure, chemists can explore the structure-activity relationship (SAR) to develop analogs with improved characteristics. mdpi.comnih.gov For example, modifications can be made to:

Enhance Isoform Selectivity: Different PKC isoforms play different, sometimes opposing, roles in cellular signaling. Synthesizing analogs with slight structural changes can alter their binding affinity for specific isoforms, leading to more targeted biological effects and potentially fewer side effects. nih.gov

Modulate Activity: It is possible to convert a potent agonist (activator) into an antagonist (inhibitor) with subtle chemical changes. Research on indolactam analogs has shown that the stereochemistry at certain positions is crucial for activity; altering it can abolish the activating effect. nih.gov This opens the door to creating PKC inhibitors based on the same scaffold.

Improve Drug-like Properties: As discussed previously, the scaffold can be decorated with different chemical groups to improve pharmacokinetic properties like solubility and metabolic stability, which is essential for preclinical development. nih.gov

The total synthesis of this compound and its biosynthetic precursor, indolactam V, has been achieved, providing a platform for creating a diverse range of analogs that would be inaccessible from natural sources alone. rsc.org This synthetic accessibility allows researchers to systematically probe how changes to the terpenoid side chain or modifications to the indolactam core affect biological activity, leading to novel molecules with finely tuned properties for various research and therapeutic applications.

Modification Site on Scaffold Type of Modification Observed/Potential Impact Reference
Indolactam Core (C12) Alteration of alkyl group (e.g., isopropyl) stereochemistry.The S,S configuration is necessary for biological activity; changes can abolish it. nih.gov
Indole (B1671886) Ring (C7) Introduction of different substituents.Site of variation in natural alkaloids (e.g., pendolmycin, lyngbyatoxin A), suggesting it is amenable to modification to tune activity. rsc.org
Lactam Nitrogen (N13) Removal or replacement of the methyl group.Can alter binding affinity and isoform selectivity for PKC. nih.gov
Terpenoid Side Chain Simplification or replacement with other lipophilic groups.Can modulate potency and pharmacokinetic properties. nih.gov

This table illustrates how different parts of the teleocidin scaffold can be modified to alter biological properties, based on studies of related analogs.

Q & A

Q. What enzymatic strategies are emerging for this compound biosynthesis?

  • Methodological Answer : Leverage indole alkaloid biosynthetic pathways involving oxidative C-N bond formation and terpene cyclases. Structural analysis of teleocidin biosynthetic enzymes (e.g., pMT1-pMT4) via crystallography and molecular dynamics simulations can guide enzyme engineering for improved regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.